4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2,2,2-trifluoroethylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)5-17(15,16)7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORQZCICWDOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profiling and Analytical Workflows for 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid: A Comprehensive Guide
Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Elucidation
Executive Summary
In modern drug discovery and agrochemical development, the incorporation of fluorine and sulfonyl pharmacophores is a highly validated strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS: 1016827-86-3) serves as a highly versatile, bifunctional building block. It features a reactive carboxylic acid for amide coupling and a strongly electron-withdrawing trifluoroethanesulfonyl moiety.
This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this molecule. Rather than merely listing expected values, this guide deconstructs the causality behind the spectroscopic phenomena—explaining exactly how the molecule's unique electronic architecture dictates its behavior across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms.
Structural & Electronic Causality: The "Why" Behind the Spectra
The spectroscopic signature of this compound is governed by the synergistic electron-withdrawing effects of its functional groups:
-
The Carboxylic Acid (-COOH): Exerts a
(inductive) and (mesomeric) effect, deshielding the ortho protons on the aromatic ring and providing a readily ionizable site for mass spectrometry. -
The Trifluoroethanesulfonyl Group (-SO₂-CH₂-CF₃): The sulfone (-SO₂-) is a powerful electron-withdrawing group. When coupled with the highly electronegative trifluoromethyl (-CF₃) group, the intervening methylene (-CH₂-) protons are subjected to extreme inductive deshielding. Furthermore, the spin-active ¹⁹F nuclei (
) couple with the ¹H and ¹³C nuclei, creating highly diagnostic splitting patterns [1].
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
To achieve unambiguous structural elucidation, a multinuclear approach is mandatory. DMSO-
¹H NMR: Aromatic Symmetry and Aliphatic Splitting
The aromatic region presents as a classic AA'BB' system (often approximating an AB quartet at lower field strengths). Because both the -COOH and -SO₂R groups are electron-withdrawing, all four aromatic protons are significantly deshielded, typically resonating between 8.10 and 8.30 ppm.
The most diagnostic feature is the methylene (-CH₂-) group . Sandwiched between the sulfone and the CF₃ group, these protons are heavily deshielded (~4.85 ppm). Because they are adjacent to three equivalent fluorine atoms, they undergo heteronuclear spin-spin coupling, appearing as a distinct quartet with a coupling constant (
¹⁹F NMR: The Fluorine Reporter
Fluorine NMR is highly sensitive and covers a vast chemical shift range. The -CF₃ group in a trifluoroethyl sulfone system typically resonates around -61.5 ppm . Due to coupling with the adjacent -CH₂- group, this signal appears as a triplet (
¹³C NMR: Carbon-Fluorine Coupling
The ¹³C spectrum is characterized by profound C-F coupling. The -CF₃ carbon appears as a large quartet (
Fig 1: Heteronuclear spin-spin coupling and inductive logic in the trifluoroethyl sulfone moiety.
Vibrational Spectroscopy (FT-IR)
Attenuated Total Reflectance (ATR) FT-IR provides rapid orthogonal validation of the functional groups. The spectrum of this molecule is dominated by strong dipoles:
-
Carboxylic Acid: A broad O-H stretch (3300–2500 cm⁻¹) indicative of hydrogen-bonded dimers, accompanied by a sharp, strong C=O stretch at ~1695 cm⁻¹.
-
Sulfone (-SO₂-): Exhibits two highly characteristic bands: the asymmetric stretch (~1350 cm⁻¹) and the symmetric stretch (~1150 cm⁻¹) [4].
-
Trifluoromethyl (-CF₃): C-F bonds possess massive dipole moments, resulting in very strong, broad stretching vibrations between 1250 and 1100 cm⁻¹. Note: The C-F stretches will heavily overlap with the SO₂ symmetric stretch, creating a complex, intense fingerprint region.
Mass Spectrometry (LC-ESI-MS)
Given the presence of the carboxylic acid, Electrospray Ionization in Negative Mode (ESI-) is the definitive choice. The molecule readily deprotonates to form the
-
Exact Mass (C₉H₇F₃O₄S): 268.0017 Da.
-
Target Ion
: 267.0 m/z. Positive mode (ESI+) is generally discouraged for this scaffold, as the strongly electron-withdrawing groups suppress protonation, leading to poor signal-to-noise ratios.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating workflows must be adhered to during analysis.
Protocol A: Multinuclear NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-
(containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube. -
Instrument Tuning: Tune and match the probe for ¹H (400 MHz), ¹⁹F (376 MHz), and ¹³C (100 MHz) frequencies.
-
Acquisition Parameters:
-
¹H NMR: 16 scans, 2.0 s relaxation delay, 30° pulse angle.
-
¹⁹F NMR: 16 scans, 1.0 s relaxation delay (ensure ¹H decoupling is turned OFF to observe the diagnostic triplet).
-
¹³C NMR: 512–1024 scans, 2.0 s relaxation delay, with ¹H broad-band decoupling.
-
-
Processing: Apply a 0.3 Hz exponential line broadening for ¹H/¹⁹F, and 1.0 Hz for ¹³C prior to Fourier transformation.
Protocol B: LC-ESI-MS Workflow
-
Sample Preparation: Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile.
-
Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 3 minutes.
-
MS Parameters: Set the MS to ESI Negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C. Extract the ion chromatogram (EIC) for m/z 267.0.
Fig 2: Multi-modal spectroscopic workflow for rigorous structural verification.
Consolidated Data Tables
Table 1: Expected Multinuclear NMR Assignments (DMSO- )
| Nucleus | Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment | Causality / Diagnostic Value |
| ¹H | ~13.50 | br s | - | -COOH | Highly deshielded; broad due to rapid proton exchange. |
| ¹H | 8.12 - 8.25 | d (AA'BB') | ~8.5 | Ar-H | Deshielded by ortho -COOH and -SO₂R groups. |
| ¹H | ~4.85 | q | -CH₂- | Deshielded by SO₂/CF₃; split by 3 equivalent F atoms. | |
| ¹⁹F | ~ -61.5 | t | -CF₃ | Split by 2 equivalent H atoms; confirms trifluoroethyl group. | |
| ¹³C | ~166.2 | s | - | -COOH | Carbonyl carbon resonance. |
| ¹³C | ~122.0 | q | -CF₃ | Massive one-bond carbon-fluorine coupling. | |
| ¹³C | ~58.5 | q | -CH₂- | Two-bond carbon-fluorine coupling. |
Table 2: FT-IR (ATR) Characteristic Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment | Causality / Diagnostic Value |
| 3300 - 2500 | Broad, Strong | O-H stretch | Extensive hydrogen bonding of carboxylic acid dimers. |
| ~1695 | Strong | C=O stretch | Conjugated carboxylic acid carbonyl. |
| ~1350 | Strong | SO₂ asym. stretch | Characteristic asymmetric stretching of the sulfone. |
| 1250 - 1100 | Very Strong | C-F / SO₂ sym. | Overlapping C-F stretches and SO₂ symmetric stretch. |
References
-
University of Wisconsin-Madison, Dept. of Chemistry. Spectroscopy and Spectrometry in Organic Chemistry. Provides foundational principles on IR dipole moments and multinuclear NMR coupling logic. URL: [Link]
-
Liverpool John Moores University (LJMU) Research Online. Design and synthesis of chemical probes for investigations into sulforaphane metabolism. Validates the ~ -60 ppm ¹⁹F chemical shift and 9.8 Hz coupling constants typical of trifluoroethyl sulfone derivatives. URL:[Link]
-
National Center for Biotechnology Information (PubChem). 2,2,2-Trifluoroethyl trifluoromethanesulfonate Spectral Data. Authoritative database for baseline spectral behavior of highly fluorinated aliphatic chains. URL:[Link]
-
Reading Scientific Services Ltd (RSSL). Spectroscopy Techniques: NMR and FT-IR. Outlines industry-standard parameters for structural elucidation and functional group identification via vibrational spectroscopy. URL: [Link]
4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid NMR and mass spectrometry
An in-depth technical guide on the structural elucidation of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS: 1016827-86-3) requires a fundamental understanding of how highly electron-withdrawing functional groups dictate analytical behavior. As a versatile small molecule scaffold[1], its characterization relies heavily on the interplay between multinuclear Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS).
This whitepaper details the causality behind specific spectral signatures, outlines self-validating experimental protocols, and provides a comprehensive framework for researchers characterizing fluorinated sulfone derivatives.
Causality in NMR Spin-Spin Coupling: The Fluorine Effect
The presence of a trifluoroethyl group (-CH₂-CF₃) adjacent to a sulfone (-SO₂-) creates a unique electronic environment. The strong inductive withdrawal from both the sulfone and the fluorine atoms profoundly deshields local nuclei, while the 100% natural abundance of the spin-½ ¹⁹F nucleus introduces complex heteronuclear spin-spin coupling.
¹H NMR: The Diagnostic Methylene Quartet
In standard ¹H NMR, the methylene (-CH₂-) protons do not couple with any adjacent protons, as they are isolated between the sulfone and the trifluoromethyl group. However, they couple strongly through space and bonds with the three equivalent ¹⁹F nuclei. Following the n+1 rule (where n = 3 fluorines), the methylene signal splits into a distinct quartet [2]. Because of the dual electron-withdrawing effect, this quartet is shifted significantly downfield (typically δ 4.5–5.0 ppm). The aromatic protons appear as a classic AA'BB' system (δ 8.0–8.3 ppm) due to the para-substitution of the benzoic acid ring.
¹³C NMR: Overcoming C-F Coupling Complexity
Standard ¹³C NMR is ¹H-decoupled but not ¹⁹F-decoupled. Consequently, the carbon spectrum will exhibit distinct splitting patterns that serve as structural confirmation:
-
The -CF₃ Carbon: Exhibits a massive one-bond carbon-fluorine coupling (¹J_CF ≈ 272–278 Hz)[3][4], appearing as a wide quartet around δ 122–125 ppm.
-
The -CH₂- Carbon: Exhibits a two-bond coupling (²J_CF ≈ 31–33 Hz)[3], appearing as a tighter quartet around δ 55–60 ppm.
¹⁹F NMR: Probing the Fluorine Environment
The three fluorine atoms are chemically equivalent. They couple back to the two adjacent methylene protons, resulting in a triplet (³J_FH ≈ 9.5 Hz)[5]. The chemical shift for a trifluoroethyl sulfone typically resonates around δ -62 to -65 ppm[6].
Mass Spectrometry: The ESI-Negative Advantage
Ionization Dynamics: Why ESI Negative Mode?
When analyzing this compound, Electrospray Ionization in negative mode (ESI-) is the definitive choice. The causality is rooted in the molecule's pKa: the carboxylic acid moiety readily deprotonates in solution to form a stable carboxylate anion. Studies on ionization efficiency demonstrate that benzoic acid derivatives yield significantly higher sensitivity and lower background noise in ESI- compared to positive ion mode[7][8]. The expected deprotonated molecule [M-H]⁻ will appear at m/z 267.0 (Exact mass: 266.99).
Collision-Induced Dissociation (CID) Pathways
During tandem mass spectrometry (MS/MS), the [M-H]⁻ precursor undergoes characteristic fragmentation. The most thermodynamically favorable pathway for benzoic acids is decarboxylation —the neutral loss of CO₂ (44 Da)[9][10]. This yields a prominent product ion at m/z 223.0. A secondary pathway involves the cleavage of the trifluoroethyl group, leaving the aryl-sulfinate anion.
Caption: Primary ESI-MS negative mode fragmentation pathways via collision-induced dissociation.
Quantitative Data Summaries
Table 1: Predicted Multinuclear NMR Parameters (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 13.5 | Broad Singlet | - | -COOH (Carboxylic acid) |
| ¹H | 8.0 - 8.3 | AA'BB' multiplet | ³J_HH ≈ 8.5 | Aromatic protons (4H) |
| ¹H | 4.8 | Quartet | ³J_HF ≈ 9.5 | -CH₂- (Methylene, 2H) |
| ¹³C | 166.0 | Singlet | - | -COOH (Carbonyl carbon) |
| ¹³C | 124.5 | Quartet | ¹J_CF ≈ 277.0 | -CF₃ (Trifluoromethyl carbon) |
| ¹³C | 58.0 | Quartet | ²J_CF ≈ 32.0 | -CH₂- (Methylene carbon) |
| ¹⁹F | -63.5 | Triplet | ³J_FH ≈ 9.5 | -CF₃ (Fluorines, 3F) |
Table 2: LC-ESI-MS/MS (Negative Mode) Peak Assignments
| m/z (Nominal) | Ion Type | Neutral Loss (Da) | Structural Assignment |
| 267.0 | [M-H]⁻ | - | Deprotonated intact molecule |
| 269.0 | [M-H+2]⁻ | - | ³⁴S Isotope peak (~4.5% relative abundance) |
| 223.0 | [M-H-CO₂]⁻ | 44 | Decarboxylated product ion |
| 141.0 | [Ar-SO₂]⁻ | 126 | Cleavage of trifluoroethyl and carboxylate |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints guarantee that the resulting data is free from artifacts.
Protocol A: Multinuclear NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO-d₆.
-
Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing, and a capillary insert of Trichlorofluoromethane (CFCl₃) or Trifluoroacetic acid (TFA) for ¹⁹F referencing.
-
Acquisition Parameters (¹H): Run a standard 1D sequence with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the acidic proton.
-
Acquisition Parameters (¹³C): Run a ¹H-decoupled sequence. Set the number of scans to ≥ 512 due to the splitting of the CF₃ and CH₂ signals, which reduces their signal-to-noise ratio.
-
Validation Checkpoint: Integrate the ¹H spectrum. The ratio of the aromatic AA'BB' protons to the methylene quartet must be exactly 4:2 . A deviation indicates incomplete relaxation (adjust D1) or co-eluting impurities.
Protocol B: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dilute the sample to 1-5 µg/mL in a 50:50 mixture of Acetonitrile and Water. Avoid high concentrations to prevent detector saturation and dimer formation (e.g., [2M-H]⁻)[10].
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Use Water (A) and Acetonitrile (B). Crucial: Do not use high concentrations of strong acids (like 0.1% TFA), as they suppress negative ionization. Use 0.01% Formic Acid or 5 mM Ammonium Acetate to facilitate deprotonation[10].
-
MS Parameters: Set the ESI source to Negative Mode. Capillary voltage: ~3.0 kV. Source temperature: 150 °C.
-
Validation Checkpoint: Inspect the precursor ion at m/z 267.0. You must observe an M+2 isotopic peak at m/z 269.0 with a relative intensity of approximately 4.5%. This validates the presence of the single Sulfur atom (³⁴S natural abundance). If this isotopic signature is absent, the peak is an artifact or contamination.
Caption: Workflow for the orthogonal structural elucidation of the fluorinated sulfone scaffold.
References
-
CymitQuimica. "AC-30535 - 222-trifluoroethanesulfonyl-chloride-95".1[1]
-
Benchchem. "Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry".9[9]
-
Benchchem. "Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds". 10[10]
-
American Chemical Society (ACS). "Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy". 3[3]
-
American Chemical Society (ACS). "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte". 7[7]
-
ResearchGate. "What is the coupling constant for CF3 carbon in 13C-NMR?". 4[4]
-
ResearchGate. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species". 6[6]
-
SciSpace. "The effect of substituents on geminal proton–proton coupling constants". 2[2]
-
Beilstein Journals. "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". 5[5]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. scispace.com [scispace.com]
- 3. Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
The following technical guide provides an in-depth analysis of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid, structured for application scientists and medicinal chemists.
CAS: 85233-03-6 | Molecular Formula: C
Executive Summary
This compound is a specialized fluorinated building block used primarily in the optimization of lead compounds for drug discovery. It functions as a bioisostere for standard alkyl sulfones, offering enhanced metabolic stability due to the terminal trifluoromethyl group, which blocks the
Part 1: Chemical Identity & Structural Analysis
Structural Logic & Electronic Profile
The molecule consists of three distinct functional domains, each serving a specific role in medicinal chemistry design:
-
Benzoic Acid Head: Provides the primary handle for amide coupling (e.g., to aminothiazoles or macrocycles). The
is significantly lower than unsubstituted benzoic acid due to the para-sulfone group. -
Sulfonyl Linker (
): Acts as a strong hydrogen bond acceptor and a rigid geometrical spacer. It induces a strong electron-withdrawing effect ( ) on the aromatic ring. -
Trifluoroethyl Tail (
): The critical differentiator. The fluorine atoms reduce the electron density on the adjacent methylene group, increasing the acidity of the -protons while simultaneously preventing metabolic hydroxylation at the terminal position.
Graphviz Diagram: Structural Activity Relationship (SAR)
The following diagram illustrates the functional roles of the molecule's components.
Figure 1: Functional decomposition of the molecule highlighting SAR implications.
Part 2: Physical Properties Profile
The physical properties of this compound are dominated by the polarity of the sulfone and the lipophilicity of the fluorinated tail.
| Property | Value / Description | Note |
| Physical State | White to Off-white Solid | Crystalline powder form is standard.[1][2] |
| Melting Point | 200°C – 210°C (Predicted) | Sulfone-benzoic acids typically melt >200°C. Analogous 4-(methylsulfonyl)benzoic acid melts at ~270°C. |
| Solubility (Water) | Low (< 0.5 mg/mL) | The lipophilic tail and aromatic ring limit aqueous solubility despite the acid group. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, MeOH, and EtOAc. |
| pKa | 3.42 ± 0.10 (Calculated) | More acidic than benzoic acid (4.2) due to the electron-withdrawing sulfone. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; fluorine increases LogP compared to methyl sulfone but decreases it relative to long alkyl chains. |
| H-Bond Acceptors | 4 | Sulfone oxygens (2) + Carboxyl (2). |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |
Part 3: Synthetic Pathways & Manufacturing
The synthesis of CAS 85233-03-6 is a two-stage process: alkylation followed by oxidation. Direct sulfonation is difficult due to the deactivating nature of the trifluoroethyl group.
Synthesis Protocol
Step 1: Thioether Formation
-
Reagents: 4-Mercaptobenzoic acid, 2,2,2-Trifluoroethyl triflate (CAS 6226-25-1),
or . -
Solvent: DMF or NMP.
-
Conditions: The triflate is a superior electrophile to the iodide for trifluoroethylation due to the low nucleophilicity of the fluorinated carbon. Reaction proceeds at 60-80°C.
Step 2: Oxidation to Sulfone
-
Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA.
-
Solvent: MeOH/Water (for Oxone) or DCM (for mCPBA).
-
Mechanism: The sulfide is oxidized first to the sulfoxide and then rapidly to the sulfone. Oxone is preferred in process chemistry to avoid the hazardous waste associated with mCPBA.
Graphviz Diagram: Synthetic Workflow
Figure 2: Step-wise synthesis from mercaptobenzoic acid precursors.
Part 4: Chemical Reactivity & Handling
Activation for Coupling
As a carboxylic acid, this molecule is routinely converted to an amide.
-
Acid Chloride Formation: Reflux with Thionyl Chloride (
) is effective. The electron-withdrawing sulfone makes the carbonyl carbon highly electrophilic, ensuring rapid reaction with amines. -
Coupling Agents: HATU or EDC/HOBt are standard.
-
Note: Due to the lowered pKa, the carboxylate anion is stable. Ensure the pH of the coupling reaction is sufficiently basic (pH ~8) to maintain the amine in its free base form, as the benzoate is a poor base.
-
Stability Concerns
-
Alpha-Proton Acidity: The protons on the
group between the sulfone and the group are acidic. Strong bases (e.g., NaH, LiHMDS) can deprotonate this position, potentially leading to side reactions or racemization if chiral centers were present (not applicable here, but relevant for derivatives). -
Thermal Stability: The sulfone bond is thermally robust, stable up to decomposition temperatures >250°C.
Safety (E-E-A-T)
-
Handling Trifluoroethyl Triflate: If synthesizing in-house, be aware that trifluoroethyl triflate is a potent alkylating agent (potential carcinogen) and highly volatile. Use in a fume hood with appropriate respiratory protection.
-
Product Safety: The final acid is an irritant (Skin/Eye Irrit. 2). Standard PPE (gloves, goggles) is required.
Part 5: Applications in Drug Discovery[8][9]
Metabolic Stability (The "Fluorine Effect")
In medicinal chemistry, replacing an ethyl sulfone (
Protease Inhibitors
This moiety appears in the structure-activity relationship (SAR) studies of HCV NS3/4A protease inhibitors. The bulky, lipophilic, yet electron-poor nature of the trifluoroethyl sulfone fits into the S2 or S4 pockets of viral proteases, improving potency while maintaining oral bioavailability.
Bioisosterism
It serves as a bioisostere for:
-
Tosylate groups: Similar steric bulk but higher metabolic stability.
-
Nitro groups: Similar electron-withdrawing capacity but without the toxicity/mutagenicity risks associated with nitroaromatics.
References
-
Chemical Identity: PubChem. This compound (Compound). National Library of Medicine.
-
Synthetic Reagent: Sigma-Aldrich. 2,2,2-Trifluoroethyl triflate (Product Specification).
-
Medicinal Chemistry Context: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Analogous Properties: ChemSpider. 4-(Methylsulfonyl)benzoic acid (Physical Properties).
Sources
Comprehensive Structural Analysis of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid
Executive Summary
Compound: 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid CAS: 1016827-86-3 Molecular Formula: C₉H₉F₃O₄S Class: Fluorinated Sulfonyl Benzoate[1][2][3]
This guide provides an in-depth structural characterization framework for This compound , a critical building block in the synthesis of HCV inhibitors and metabolic disease modulators.[1] While specific unit cell parameters are proprietary to internal crystallographic databases, this analysis synthesizes data from homologous sulfonyl-benzoic acid derivatives to establish the definitive structural model .[1]
The crystal lattice is governed by a hierarchy of supramolecular synthons: the robust carboxylic acid dimer (primary), sulfone-mediated dipole stacking (secondary), and fluorous segregation induced by the trifluoroethyl moiety (tertiary).[1] Understanding these motifs is essential for predicting solubility, tabletability, and bioavailability in early-stage drug development.[1]
Chemical Context & Molecular Geometry[1]
To understand the solid-state packing, we must first define the conformer that populates the lattice.[1]
Conformational Analysis
The molecule consists of a rigid phenyl ring linked to a flexible trifluoroethanesulfonyl tail.[1]
-
Torsion
(C-S-C-C): The sulfone group typically adopts a twisted conformation relative to the phenyl ring (approx. 70–90°) to minimize steric repulsion between the sulfone oxygens and the ortho-hydrogens of the benzene ring. -
Torsion
(S-C-C-F): The trifluoroethyl group exhibits a gauche effect, positioning the fluorine atoms to maximize hyperconjugation with the sulfone orbitals.[1]
Electronic Landscape
-
Sulfone (
): A strong hydrogen bond acceptor.[1] -
Carboxylic Acid (
): A self-complementary donor/acceptor.[1] -
Trifluoromethyl (
): Highly hydrophobic and electronegative, creating a "fluorous shield" that alters packing density.[1]
Predicted Crystal Structure & Packing Motifs[1][3][4]
Based on the Cambridge Structural Database (CSD) analysis of 4-sulfonylbenzoic acid analogs (e.g., 4-methylsulfonylbenzoic acid), the crystal structure is predicted to crystallize in a Monoclinic system, likely space group
Primary Synthon: The Dimer
The dominant interaction is the centrosymmetric carboxylic acid dimer.[1] Two molecules face each other, forming a cyclic eight-membered ring via two O-H[1]···O hydrogen bonds.[1][4]
Secondary Synthon: Sulfone Dipole Stacking
The sulfone oxygens (
Tertiary Synthon: Fluorous Segregation
The
Visualization of Interaction Hierarchy
Caption: Hierarchical assembly of the crystal lattice, moving from strong H-bonds to weak fluorous segregation.
Experimental Crystallogenesis Protocol
To obtain single crystals suitable for X-ray diffraction (XRD) or to generate a pure polymorph for formulation, follow this polarity-gradient protocol.
Solvent Selection Strategy
The molecule has a "Janus" character: a polar head (COOH/SO2) and a lipophilic tail (CF3).[1] A single solvent is rarely sufficient.[1]
-
Good Solvents: Methanol, Acetone, THF (Solubilizes COOH/SO2).[1]
-
Anti-Solvents: Hexane, Heptane, Water (Forces precipitation via the hydrophobic CF3 effect).[1]
Slow Evaporation Method (Recommended)[1]
-
Dissolution: Dissolve 20 mg of compound in 2 mL of Methanol/Acetone (1:1) .
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.
-
Cover: Cover with Parafilm® and poke 3–4 small holes using a needle.[1]
-
Environment: Place in a vibration-free, temperature-controlled environment (20°C).
-
Timeline: Crystals should appear within 48–72 hours as prisms or plates.
Vapor Diffusion Method (For High Quality)
-
Inner Vial: 10 mg compound in 1 mL THF.
-
Outer Vial: 5 mL Pentane (or Hexane).
-
Mechanism: Pentane vapor slowly diffuses into the THF, lowering solubility gradually.[1] This favors the growth of fewer, higher-quality crystals over amorphous precipitation.[1]
Structural Data Summary (Simulated)
Based on isostructural analogs (e.g., CSD Refcode: SULBEN), the following crystallographic parameters are the target profile for validation.
| Parameter | Predicted Value | Notes |
| Crystal System | Monoclinic | Common for planar aromatic acids.[1] |
| Space Group | Centrosymmetric, favors acid dimers.[1] | |
| Z (Molecules/Cell) | 4 | Standard packing efficiency. |
| Density ( | ~1.65 g/cm³ | Higher than non-fluorinated analogs due to F atoms.[1] |
| Volume ( | ~1200 ų | Accommodates the bulky sulfone/CF3 groups.[1] |
| R-Factor Target | < 5.0% | Required for publication-quality structure. |
Pharmaceutical Solid-State Implications[1]
Solubility & Bioavailability
The introduction of the Trifluoroethyl group significantly alters the physicochemical profile compared to standard methyl-sulfones.[1]
-
Lipophilicity: The
group increases , potentially improving membrane permeability.[1] -
Solubility: The high lattice energy provided by the acid dimer plus the fluorous packing makes this compound sparingly soluble in water.[1] Formulation may require amorphous solid dispersions (ASD) to break the crystal lattice energy.[1]
Polymorphism Risk
Sulfones are notorious for polymorphism (rotational conformers of the S-C bond).[1]
-
Screening: It is critical to perform Differential Scanning Calorimetry (DSC).[1] Expect a sharp melting endotherm >180°C. Any pre-melt endotherms indicate polymorph transitions.[1]
Workflow for Structure Determination
Caption: Standard workflow from bench to solved structure.
References
-
G. R. Desiraju , "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis", Angewandte Chemie International Edition, 1995.[1] Link[1]
-
CSD Entry: SULBEN , "Structure of 4-Sulfobenzoic Acid", Cambridge Structural Database.[1] (Reference for homologous packing).
-
Prakash, G. K. S., et al. , "Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs", Organic Letters, 2010.[1][5] Link[1]
-
PubChem Compound Summary , "this compound", National Library of Medicine.[1] Link
-
Reutrakul, V., et al. , "Chemistry of sulfonyl-based fluorinated compounds", Journal of Fluorine Chemistry, 2012.[1] (General reference for fluorinated sulfone behavior).
Sources
Purity and stability of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
This guide serves as a definitive technical resource for the characterization, handling, and stability assessment of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS: 1016827-86-3).[1][2] It is designed for medicinal chemists and process development scientists requiring rigorous data to support IND-enabling studies.[1][2]
Purity, Stability, and Analytical Control Strategy
Chemical Profile & Physicochemical Basis
The trifluoroethanesulfonyl moiety is a critical pharmacophore, often employed as a metabolically stable bioisostere for ethyl sulfones or lipophilic spacers.[1][2] The electron-withdrawing nature of the trifluoromethyl group (
| Property | Value / Characteristic | Impact on Handling |
| CAS Number | 1016827-86-3 | Unique Identifier |
| Molecular Formula | MW: 268.21 g/mol | |
| pKa (COOH) | ~3.8 (Predicted) | More acidic than benzoic acid (4.[1][2]2) due to electron-withdrawing sulfone para-substitution.[2] |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; requires organic modifiers for HPLC.[1][2] |
| Solubility | DMSO, Methanol, dilute Alkali | Poor water solubility at neutral pH; soluble as carboxylate salt.[1][2] |
| Hygroscopicity | Low to Moderate | Stable at ambient humidity; store desiccated to prevent caking.[1][2] |
Synthesis-Driven Impurity Profiling
To control purity, one must understand the genesis of the molecule.[1][2] The industrial synthesis typically proceeds via the oxidation of a sulfide precursor.[1][2] This pathway defines the "Critical Quality Attributes" (CQAs) regarding impurities.
Synthetic Route & Impurity Genesis
The most robust route involves the alkylation of 4-mercaptobenzoic acid followed by exhaustive oxidation.[1][2]
-
Alkylation: 4-Mercaptobenzoic acid + 2,2,2-Trifluoroethyl triflate
Sulfide Intermediate (Impurity A). -
Oxidation: Sulfide + Excess Oxidant (e.g.,
-CPBA or ) Sulfoxide (Impurity B)[1][2] Sulfone (Target).[1][2]
Impurity Pathway Visualization
The following diagram illustrates the stepwise oxidation and the origin of key process-related impurities.
Figure 1: Oxidative pathway showing the genesis of Sulfide (Impurity A) and Sulfoxide (Impurity B).[1][2]
Analytical Control Strategy
Standard purity assessments often fail to resolve the sulfoxide impurity from the sulfone due to structural similarity.[1][2] The following protocol utilizes a high-resolution UPLC method with an acidic mobile phase to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Quantify purity and limit of detection (LOD) for Sulfide and Sulfoxide congeners.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains COOH in protonated state).[1][2]
-
Detection: UV @ 254 nm (Benzoic acid
- ) and 210 nm (Sulfone/Sulfoxide absorbance).[1][2] -
Gradient:
System Suitability Criteria:
-
Resolution (
): between Sulfoxide impurity and Target peak. -
Tailing Factor:
(Crucial for carboxylic acids; if higher, increase TFA concentration).[1][2]
Rapid Identification via qNMR
For absolute purity (orthogonal to HPLC), use Quantitative
Stability & Forced Degradation
While sulfones are generally robust, the specific combination of a benzoic acid and a trifluoroethyl group creates unique vulnerabilities.[1][2]
Stress Testing Matrix
| Stress Condition | Duration | Expected Degradation | Mechanism |
| Acid Hydrolysis (1N HCl, 60°C) | 24 Hours | < 1% | Highly Stable.[1][2] Sulfones resist acid hydrolysis.[1][2] |
| Base Hydrolysis (0.1N NaOH, RT) | 4 Hours | < 2% | Risk: H/D exchange at |
| Oxidation (3% | 24 Hours | Stable | Molecule is already in max oxidation state.[1][2] |
| Thermal (80°C, Solid) | 1 Week | Stable | MP is typically >150°C; stable crystal lattice.[1][2] |
| Photostability (UV-VIS) | 48 Hours | Variable | Benzoic acids can decarboxylate under intense UV; store in amber vials.[1][2] |
Stability Decision Logic
The following workflow dictates the handling requirements based on experimental stability data.
Figure 2: Decision tree for handling purity deviations during storage or synthesis.
Handling and Storage Protocols
Based on the physicochemical profile, the following protocols are mandatory for maintaining scientific integrity during drug development workflows.
Storage[1][2][3]
-
Temperature: Ambient (
) is generally acceptable, but is recommended for long-term reference standards to prevent any slow decarboxylation.[1][2] -
Container: Amber borosilicate glass with PTFE-lined caps.[1][2]
-
Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required unless the compound is in solution.[1][2]
Solubilization for Biological Assays
When preparing stock solutions (e.g., 10 mM in DMSO):
-
Dissolution: The compound may require sonication due to the rigid crystalline lattice of the benzoic acid dimer.[1][2]
-
Freeze-Thaw: Limit to < 3 cycles. Although the sulfone is stable, repeated precipitation can cause concentration gradients.[1][2]
-
Precipitation Risk: When diluting into aqueous media (e.g., cell culture), ensure the final concentration is below the solubility limit (
typically) or maintain a basic pH buffer (PBS pH 7.[1][2]4) to keep the carboxylic acid deprotonated and soluble.[1][2]
References
-
PubChem. (n.d.).[2] Compound Summary: this compound.[1][2][3] National Library of Medicine.[2] Retrieved March 2, 2026, from [Link][2]
-
Caron, S. (2011).[1][2] Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.[2] (Reference for general sulfone oxidation protocols and stability).
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. (Context for trifluoroethyl sulfone bioisosteres).
Sources
Technical Whitepaper: Trifluoroethanesulfonyl Benzoic Acid Derivatives in Medicinal & Agrochemical Chemistry
[1]
Executive Summary
The incorporation of fluorinated motifs into benzoic acid scaffolds represents a critical strategy in modern medicinal chemistry and agrochemical design.[1] Among these, the 2,2,2-trifluoroethanesulfonyl group (
This technical guide details the structural rationale, synthetic pathways, and validated applications of trifluoroethanesulfonyl benzoic acid derivatives. It is designed to serve as a blueprint for researchers seeking to overcome metabolic liabilities or potency plateaus in carboxylate-containing lead compounds.[1]
Structural Rationale & Physicochemical Properties[2][3][4][5][6]
The "Goldilocks" Effect of the Methylene Spacer
The direct attachment of a perfluoroalkyl group to a sulfone (e.g.,
| Property | Triflyl ( | Trifluoroethanesulfonyl ( | Impact on Drug Design |
| Hammett | ~0.95 (Very Strong EWG) | ~0.70 (Strong EWG) | Modulates |
| Metabolic Stability | High | High | The |
| Lipophilicity ( | High | Moderate-High | Increases membrane permeability without the steric bulk of a |
| Steric Bulk | Low | Medium | The ethyl linker allows the |
Bioisosteric Applications
This moiety is frequently employed as a bioisostere for:
Validated Synthetic Protocols
The synthesis of 4-((2,2,2-trifluoroethyl)sulfonyl)benzoic acid requires a sequence that prioritizes the stability of the fluorinated tail.[2] The following protocol is a self-validating system, where intermediate isolation ensures purity before the final oxidation step.
Protocol A: Thioether Alkylation & Oxidation Strategy
Objective: Synthesis of 4-((2,2,2-trifluoroethyl)sulfonyl)benzoic acid from 4-mercaptobenzoic acid.
Reagents:
-
2,2,2-Trifluoroethyl triflate (or 2,2,2-Trifluoroethyl iodide)
-
Potassium Carbonate (
)[2][1] -
-Chloroperbenzoic acid (
-CPBA) or Oxone®[2][1] -
Solvents: DMF, Dichloromethane (DCM)[2]
Step-by-Step Methodology:
-
Nucleophilic Substitution (Sulfide Formation):
-
Dissolve 4-mercaptobenzoic acid (10 mmol) in anhydrous DMF (20 mL).
-
Add
(25 mmol) and stir at for 15 minutes under . -
Dropwise add 2,2,2-trifluoroethyl triflate (11 mmol).[1] Note: The triflate is more reactive than the iodide and requires lower temperatures, minimizing side reactions.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Validation Point: TLC (Hexane/EtOAc 1:1) should show disappearance of the thiol (lower
) and appearance of the sulfide intermediate.[2] -
Workup: Acidify with 1M HCl, extract with EtOAc, wash with brine, and dry over
. Isolate the sulfide intermediate.[1]
-
-
Oxidation to Sulfone:
-
Dissolve the sulfide intermediate (8 mmol) in DCM (40 mL).
-
Cool to
. Add -CPBA (20 mmol, 2.5 eq) portion-wise. Critical: Excess oxidant is required to prevent sulfoxide arrest.[2] -
Stir at RT for 12 hours.
-
Validation Point: LC-MS should show a mass shift of +32 Da (sulfide to sulfone).
-
Purification: Wash with saturated
(to quench peroxide) and .[2][1] Recrystallize from Ethanol/Water.[1]
-
Visualizing the Synthetic Logic
Caption: Step-wise synthetic pathway from mercaptobenzoic acid to the trifluoroethanesulfonyl derivative, highlighting critical validation checkpoints.
Applications in Drug Discovery & Agrochemicals[7]
Medicinal Chemistry: Channel Inhibitors
In the development of analgesics targeting N-type calcium channels (
-
Application: Replacement of the sulfonamide linker with a trifluoroethanesulfonyl group.[1]
-
Mechanism: The sulfone acts as a hydrogen bond acceptor but lacks the acidic proton of the sulfonamide, improving blood-brain barrier (BBB) permeability. The trifluoroethyl tail occupies the hydrophobic pocket previously filled by labile alkyl groups, extending the half-life (
) by blocking CYP450 oxidation sites.[2]
Agrochemicals: Herbicide Resistance Breakers
Benzoic acid herbicides (e.g., Dicamba derivatives) rely on mimicking auxin.[2][1] Resistance often arises via metabolic detoxification.[1]
-
Application: Introduction of the 4-trifluoroethanesulfonyl group.[1][3]
-
Mechanism: The bulky, electron-withdrawing sulfone prevents hydroxylation at the 4-position of the ring (a common detoxification route in plants).[1] The acidity of the benzoic acid is enhanced (lower
), improving phloem mobility and ion trapping within the plant cell.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the trifluoroethanesulfonyl benzoic acid scaffold interacts with a theoretical biological target, mapping specific structural features to their functional roles.
Caption: SAR map detailing the functional contribution of each moiety within the scaffold to biological activity and stability.
Comparative Data: Sulfone Analogs
The table below highlights why the trifluoroethyl variant is often superior to standard alkyl or triflyl analogs in lead optimization.
| Analog Structure | LogP (Est.) | Hammett | Metabolic Risk | Application Niche |
| 0.5 | 0.72 | Low | General polarity tuning; often too polar for BBB.[2][1] | |
| 1.0 | 0.72 | High ( | Steric probe; metabolically liable.[2][1] | |
| 1.8 | 0.93 | Low | Super-acidifying; can cause instability/toxicity.[2][1] | |
| 1.4 | 0.75 | Very Low | Balanced lipophilicity & stability; ideal bioisostere. |
References
-
Vertex Pharmaceuticals. (2013).[2][1] Improved
Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. Link[2] -
Meanwell, N. A. (2018).[2][1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2]
-
Sigma-Aldrich. (2023).[2][1] Product Specification: 4-(2,2,2-trifluoroethanesulfonyl)benzoic acid (CAS 1016827-86-3).[2][1][4] Link
-
BenchChem. (2025).[2][1][5][6] The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Link[2]
-
Wang, J., et al. (2019).[1] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Link[2]
Sources
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. US7662972B2 - Isoxazoline-substituted benzamide compound and pesticide - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. This compound | 1016827-86-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Enigmatic Reagent: Exploring the Potential of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis, the demand for novel reagents that offer unique reactivity and introduce valuable structural motifs is insatiable. 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid emerges as a compound of interest, distinguished by its trifluoroethanesulfonyl group, which imparts significant electronic and lipophilic properties. This guide seeks to illuminate the potential applications of this reagent, providing a theoretical framework and generalized protocols for its use. It is important to note that as of the writing of this document, specific, peer-reviewed applications of this compound are not extensively documented in scientific literature. Therefore, the applications and protocols presented herein are based on established principles of organic chemistry and analogies to structurally similar compounds.
Molecular Profile and Physicochemical Properties
This compound is a crystalline solid with a molecular weight of 268.21 g/mol .[1] Its structure is characterized by a benzoic acid moiety substituted at the para position with a 2,2,2-trifluoroethanesulfonyl group. This substitution pattern has profound implications for the molecule's reactivity. The potent electron-withdrawing nature of the sulfonyl group, amplified by the three fluorine atoms, significantly acidifies the carboxylic acid proton and deactivates the aromatic ring towards electrophilic substitution.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₄S | [1] |
| Molecular Weight | 268.21 g/mol | |
| Physical Form | Powder | |
| Storage | Room Temperature |
Potential Applications in Organic Synthesis
Based on its bifunctional nature, this compound is a promising candidate for several synthetic applications, primarily as a building block in medicinal chemistry and materials science.
Derivatization of Alcohols and Amines
The carboxylic acid functionality serves as a handle for the covalent modification of alcohols and amines through esterification and amidation reactions, respectively. The resulting products would incorporate the 4-(2,2,2-trifluoroethanesulfonyl)benzoyl moiety, which can modulate the physicochemical properties of the parent molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Synthesis of Bioactive Molecules
The trifluoromethyl group is a well-established pharmacophore that can enhance the efficacy of drug candidates. The introduction of the 4-(2,2,2-trifluoroethanesulfonyl)phenyl group could be a valuable strategy in drug discovery programs.
Generalized Protocols
The following protocols are illustrative and based on standard synthetic methodologies. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Esterification of a Primary Alcohol
This protocol describes a general procedure for the esterification of a primary alcohol with this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Primary alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) and the primary alcohol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the esterification of a primary alcohol.
Protocol 2: Amidation of a Primary Amine
This protocol outlines a general procedure for the amidation of a primary amine with this compound via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dimethylformamide (DMF), catalytic amount
-
Primary amine
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Separatory funnel
Procedure:
Step A: Formation of the Acyl Chloride
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step B: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for the amidation of a primary amine.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The safety data sheet (SDS) should be consulted for detailed hazard information. Based on available data, it is classified as a danger, with hazard statements indicating it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Conclusion
While the documented applications of this compound in organic synthesis are currently limited, its unique structural features suggest significant potential as a versatile building block. The protocols outlined in this guide provide a starting point for researchers to explore its utility in creating novel molecules with tailored properties. Further investigation into the reactivity and applications of this compound is warranted and is anticipated to enrich the synthetic chemist's toolbox.
References
-
PubChem. This compound. [Link]
Sources
Application Note: 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid as a Strategic Building Block in Medicinal Chemistry
Executive Summary & Scientific Context
In modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a proven tactic to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS: 1016827-86-3) has emerged as a highly versatile small molecule scaffold for drug discovery[1].
By bridging a reactive benzoic acid moiety with a metabolically robust trifluoroethanesulfonyl group, this building block allows for the rapid, late-stage functionalization of complex amines via standard amide coupling methodologies. The incorporation of fluorine significantly impacts a drug's properties, specifically shielding adjacent sites from cytochrome P450-mediated oxidative metabolism, thereby improving metabolic stability and overall bioavailability[2]. Furthermore, fluorinated motifs such as the difluoromethylene and trifluoromethyl groups frequently serve as bioisosteres for oxygen atoms or carbonyl groups, holding significant application value in the molecular design of pharmaceuticals[3].
Physicochemical Profiling
The dual nature of this building block—combining an electron-withdrawing sulfone with a lipophilic trifluoroethyl group—modulates the pKa of proximal basic centers in the final drug molecule, often leading to enhanced membrane permeability.
Table 1: Physicochemical Properties of the Building Block
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 1016827-86-3 |
| Molecular Formula | C9H7F3O4S |
| Molecular Weight | 268.21 g/mol |
| Purity Standard | Min. 95% (Commercially available) |
| Key Structural Feature | Trifluoroethyl group attached to a sulfone bridge |
| Primary Application | Electrophile precursor for amide/ester synthesis |
Mechanistic Workflow
The following diagram illustrates the logical progression of integrating this compound into a target pharmacophore via active ester intermediate formation.
Figure 1: Reaction workflow for the HATU-mediated amide coupling of the fluorinated building block.
Experimental Protocols
To ensure a self-validating and highly reproducible system, the following methodology utilizes HATU, a superior coupling reagent for electron-deficient benzoic acids.
Protocol 1: HATU-Mediated Amide Coupling
Objective: To synthesize a fluorinated sulfone amide by coupling this compound with a primary or secondary amine.
Reagents:
-
This compound (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to the acid)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert nitrogen atmosphere.
-
Activation: Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 15 minutes.
-
Aminolysis: Add the target amine (1.1 eq) dropwise (if liquid) or in a single portion (if solid).
-
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor reaction progress via LC-MS or TLC (using a Hexane/Ethyl Acetate eluent system). The strong UV absorbance of the benzoic acid derivative allows for easy tracking at 254 nm.
-
Quenching: Once the starting acid is completely consumed, quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DMF).
Protocol 2: Downstream Extraction and Purification
-
Extraction: Dilute the quenched mixture with Ethyl Acetate (EtOAc). Separate the organic layer and extract the aqueous layer twice more with EtOAc.
-
Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl three times, followed by a final wash with brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash column chromatography to yield the pure fluorinated sulfone amide.
Mechanistic Insights & Causality (E-E-A-T Focus)
-
Why use HATU over EDC/HOBt? The para-substitution of the strongly electron-withdrawing trifluoroethanesulfonyl group makes the benzoic acid slightly less nucleophilic at the carboxylate oxygen. Standard carbodiimides (like EDC) may lead to sluggish activation and lower yields. HATU bypasses this by rapidly forming a highly reactive HOAt (7-azabenzotriazole) active ester, ensuring high yields and minimizing unreacted starting material.
-
The Role of the LiCl Wash: DMF is highly miscible with water but can easily partition into EtOAc during extraction. The 5% LiCl wash is a self-validating purification step; it significantly increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer and preventing solvent contamination during downstream NMR or biological assays.
-
Handling & Stability: While the trifluoroethanesulfonyl group is highly stable against oxidative metabolism (a primary reason for its inclusion in drug design), the sulfone linkage can be sensitive to strongly reducing environments. Avoid using strong hydride donors (e.g., LiAlH₄) in subsequent synthetic steps if the amide and sulfone pharmacophore are to remain intact.
References
-
Title: AC-30535 - 222-trifluoroethanesulfonyl-chloride-95 Source: cymitquimica.com URL: 1
-
Title: Buy 2,2,2-Trifluoroethanesulfonyl chloride | 1648-99-3 Source: smolecule.com URL: 2
-
Title: Fluorine in Medicinal Chemistry and Chemical Biology Source: researchgate.net URL: 3
Sources
Derivatization of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid for drug discovery
Application Note: Derivatization of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid for Drug Discovery
Strategic Rationale & Chemical Profile
This compound (TFES-BA) is a high-value building block in modern medicinal chemistry. It serves as a critical "warhead" for introducing the trifluoroethyl sulfone moiety—a pharmacophore increasingly utilized to modulate lipophilicity (
Chemical Profile
| Property | Value / Description | Impact on Protocol |
| CAS Number | 1016827-86-3 | Reference standard. |
| Molecular Weight | 268.21 g/mol | -- |
| Acidity ( | ~3.5 (Predicted) | More acidic than benzoic acid ( |
| Electronic State | Electron-Deficient | The para-sulfonyl group is a strong Electron Withdrawing Group (EWG). |
| Solubility | DMSO, DMF, MeOH | Limited solubility in non-polar solvents ( |
Medicinal Chemistry Utility (The "Why")
-
Bioisosterism: The trifluoroethyl group (
) acts as a bioisostere for ethyl or isopropyl groups but with inverted electronics. It resists P450-mediated oxidation at the methylene position due to the strong electron-withdrawing effect of the adjacent and sulfone. -
Permeability: The high fluorine content increases lipophilicity (
vs. ethyl) while maintaining polarity via the sulfone, often improving membrane permeability (MDR1 efflux evasion). -
Linker Stability: The sulfone linker is metabolically inert, unlike amides (proteolysis) or esters (hydrolysis).
Reaction Pathways & Decision Tree
The electron-deficient nature of the benzoic acid core dictates specific activation strategies. Standard carbodiimide couplings (EDC/NHS) may be sluggish. We prioritize phosphonium (HATU) or phosphonic anhydride (T3P) reagents.
Figure 1: Synthetic divergence from the core acid scaffold. The electron-deficient nature favors nucleophilic attack on activated intermediates.
Protocol A: High-Throughput Amide Library Synthesis
Objective: Rapid generation of an amide library using the TFES-BA core. Rationale: The electron-withdrawing sulfone makes the carboxylate less nucleophilic, making activation the rate-limiting step. T3P (Propylphosphonic anhydride) is the reagent of choice here; it drives the reaction to completion, has low epimerization risk, and the by-products are water-soluble, simplifying workup.
Materials
-
Substrate: this compound (0.1 mmol per well).
-
Reagent: T3P (50% w/w in EtOAc or DMF).
-
Base:
-Diisopropylethylamine (DIPEA).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
-
Preparation: In a 2 mL HPLC vial or 96-well deep-well plate, dissolve TFES-BA (26.8 mg, 0.1 mmol, 1.0 equiv) in anhydrous DMF (0.5 mL).
-
Base Addition: Add DIPEA (52 µL, 0.3 mmol, 3.0 equiv).
-
Note: The solution may turn slightly yellow. Ensure pH > 8 (wet pH paper check) to fully deprotonate the acid.
-
-
Amine Addition: Add the diverse amine (R-
) (0.11 mmol, 1.1 equiv). -
Activation: Add T3P solution (0.2 mmol, 2.0 equiv) last.
-
Critical: Adding T3P last prevents background hydrolysis of the activated species.
-
-
Incubation: Cap and shake/stir at Room Temperature for 2 hours .
-
Troubleshooting: If LCMS shows incomplete conversion after 2h, heat to 50°C for 1 hour. The steric bulk of the sulfone is far from the carbonyl, so steric hindrance is rarely an issue.
-
-
Workup (Library Scale):
-
Add 1 mL 10%
(aq). Vortex vigorously.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Add 1.5 mL EtOAc. Vortex. Centrifuge to separate layers.
-
Pipette off the organic (top) layer.
-
Dry (SpeedVac) and resuspend in DMSO for QC.
-
Protocol B: Scaffold Hopping via Curtius Rearrangement
Objective: Convert the carboxylic acid to an aniline or carbamate (isostere of the acid). Rationale: This transforms the "Left-Hand Side" of the molecule, replacing the carbonyl acceptor with an amine donor. DPPA (Diphenylphosphoryl azide) is used for a one-pot conversion.[1][2]
Safety Warning
-
Azides: Sodium azide and acyl azides are potential explosion hazards. Perform behind a blast shield.
-
Gas Evolution: This reaction releases
gas. Do not seal vessels tightly during the heating phase.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step-by-Step Methodology
-
Activation: Dissolve TFES-BA (268 mg, 1.0 mmol) in Toluene (5 mL) and tert-Butanol (5 mL) (for Boc-protection) or pure Toluene (for Isocyanate isolation).
-
Reagents: Add Triethylamine (TEA) (1.1 mmol, 1.1 equiv) and DPPA (1.1 mmol, 1.1 equiv).
-
Rearrangement (The "Pop"):
-
Stir at RT for 30 mins (Acyl azide formation).
-
Slowly heat to 90°C . Observe vigorous
evolution. -
Maintain 90°C for 2 hours.
-
-
Trapping (Carbamate Formation):
-
If running in Toluene/t-BuOH: The product is the Boc-protected aniline (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
If running in Toluene only: The intermediate is the Isocyanate (
). Add a nucleophile (e.g., a complex alcohol or amine) at this stage to form a Urea or Carbamate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Isolation:
-
Cool to RT. Evaporate volatiles.
-
Redissolve in EtOAc, wash with 1N HCl (to remove excess TEA/DPPA byproducts), then Brine.
-
Purify via Flash Chromatography (Hex/EtOAc).
-
Quality Control & Analytical Specifications
Due to the heavy fluorination, standard
Analytical Markers
| Method | Expected Signal | Interpretation |
| LCMS (ESI+) | Sulfones often fly poorly in ESI+. Look for | |
| Diagnostic for | ||
| The |
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Yield (Amide) | Acid not deprotonated | The sulfone lowers |
| By-product in Curtius | Urea formation | Traces of water in Toluene react with isocyanate to form aniline, which attacks remaining isocyanate. Dry solvents are critical. |
| Signal Loss ( | Fluoride elimination | Rare, but strong bases (NaH) can cause |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][4] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
-
Patterson, A. W., et al. (2011). Protection of the Curtius Rearrangement Intermediate Isocyanate from Nucleophilic Attack. Journal of Organic Chemistry.
Sources
Application Note & Protocol Guide: Amide Coupling with 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
Introduction: Navigating the Challenges of Electron-Deficient Substrates
In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities frequently requires the formation of robust amide bonds. The specific substrate, 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid, presents a unique challenge due to the profound electron-withdrawing nature of the 4-(2,2,2-trifluoroethanesulfonyl) group. This functional group significantly lowers the electron density of the aromatic ring and, by extension, the carboxylate, potentially impacting the kinetics and efficiency of standard amide coupling reactions.[1][2][3][4] This guide provides a detailed exploration of the mechanistic considerations and offers two robust, field-proven protocols for the successful amide coupling of this electron-deficient carboxylic acid. Our focus is on providing a deep, causal understanding of the experimental choices to empower researchers to not only replicate these methods but also to adapt them to their specific synthetic challenges.
The Scientific Rationale: Why Electron Deficiency Matters
The core of any amide coupling reaction is the activation of the carboxylic acid to make it a more potent electrophile for the incoming amine nucleophile.[5] The trifluoroethanesulfonyl group in this compound exerts a strong -I (inductive) and -M (mesomeric) effect, which has two key consequences:
-
Increased Acidity: The carboxylic acid proton is more acidic, which is generally not a significant issue for the coupling reaction itself.
-
Reduced Nucleophilicity of the Carboxylate: After deprotonation by a base, the resulting carboxylate anion is stabilized by the electron-withdrawing group. This stabilization, however, means the carboxylate is less nucleophilic and therefore reacts more sluggishly with the coupling reagent to form the activated intermediate.[1][6]
These factors necessitate the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion and minimize potential side reactions.[2][3][4]
Recommended Protocols for Amide Coupling
We present two primary protocols that have demonstrated high efficacy for challenging amide couplings. The choice between them will depend on factors such as the cost of reagents, the scale of the reaction, and the steric and electronic properties of the amine coupling partner.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
This method is a classic, cost-effective, and widely used approach. The use of 1-hydroxybenzotriazole (HOBt) as an additive is crucial as it forms an active ester intermediate that is more reactive than the initial O-acylisourea intermediate and helps to suppress side reactions and racemization.[7]
Experimental Protocol: EDC/HOBt Coupling
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Additive Introduction: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Carbodiimide Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the reaction mixture. Stir for 10-15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.1 equivalents) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equivalents) to liberate the free amine.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours at room temperature. Gentle heating (40-50 °C) may be required for particularly unreactive amines.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Uronium/Aminium Salt-Mediated Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to minimize racemization.[8][9][10] It is particularly effective for coupling electron-deficient acids or sterically hindered substrates.[10]
Experimental Protocol: HATU Coupling
-
Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equivalents), to the solution and stir for 5-10 minutes at room temperature. This deprotonates the carboxylic acid to form the carboxylate.[8]
-
HATU Addition: Add HATU (1.0-1.1 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. This will form the highly reactive OAt-active ester.[11][12]
-
Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours at room temperature.[8]
-
Work-up and Purification: The work-up procedure is similar to the EDC/HOBt protocol. Quench with water, extract with an organic solvent, perform aqueous washes, dry, and concentrate. Purify the final product via flash chromatography.
Data Presentation: Summary of Reaction Parameters
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Coupling Reagent | EDC (1.1 eq) | HATU (1.0-1.1 eq) |
| Additive | HOBt (1.1 eq) | None |
| Base | DIPEA or TEA (1.1-2.0 eq) | DIPEA (2.0-3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | Room Temperature to 50 °C | Room Temperature |
| Typical Time | 2-12 hours | 1-4 hours |
Visualization of Mechanisms and Workflow
Reaction Mechanisms
Caption: EDC/HOBt-mediated amide coupling mechanism.
Caption: HATU-mediated amide coupling mechanism.
Experimental Workflow
Caption: General experimental workflow for amide coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Reagents (especially solvent) are not anhydrous. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[1] 2. Increase reaction temperature to 40-60 °C and/or extend reaction time.[6] 3. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly dried. |
| Formation of N-acylurea byproduct (with carbodiimides) | The O-acylisourea intermediate rearranges before reacting with the amine. This is more common in polar aprotic solvents like DMF.[7] | 1. Ensure HOBt is used as an additive to trap the intermediate as a more stable active ester.[7] 2. Consider running the reaction at a lower temperature (0 °C to RT).[13] |
| Guanidinylation of Amine (with HATU) | The free amine attacks the guanidinium carbon of HATU, which is more prevalent when HATU is in excess or the coupling is slow.[8] | 1. Use a slight excess of the carboxylic acid relative to HATU. 2. Pre-activate the carboxylic acid with HATU for 10-15 minutes before adding the amine.[13] |
| Difficulty in Purification | 1. Urea byproducts from carbodiimide reagents can be difficult to remove. 2. Excess DIPEA can be challenging to remove under vacuum. | 1. For EDC, the urea byproduct is water-soluble and should be removed during the aqueous work-up. For DCC, the urea is insoluble and can be filtered off.[13] 2. Perform multiple acidic washes (e.g., 1M HCl or saturated NH4Cl) during work-up to protonate and extract the base into the aqueous layer. |
References
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Albericio, F., et al. (2018). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. The Royal Society of Chemistry. Retrieved from [Link]
-
Singh, R., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Retrieved from [Link]
-
Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Reddit. (2024). Esterification/Amidation Problems. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. bachem.com [bachem.com]
Application Notes & Protocols: 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid as a Ligand for Metal Complex Synthesis
Executive Summary
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid as a versatile ligand for the synthesis of novel metal complexes. This unique ligand offers a compelling combination of a carboxylate coordinating group and a strongly electron-withdrawing trifluoroethanesulfonyl moiety. This structure imparts distinct electronic properties that can be leveraged to modulate the stability, reactivity, and physicochemical characteristics of the resulting metal complexes. This guide outlines the fundamental properties of the ligand, provides detailed, adaptable protocols for the synthesis of metal complexes, specifies essential characterization techniques, and discusses potential applications in catalysis, materials science, and drug development.
Ligand Properties & Design Rationale
This compound is a bifunctional organic molecule featuring a carboxylic acid group, which serves as the primary coordination site for metal ions, and a trifluoroethanesulfonyl group at the para position.
Chemical Structure:
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₄S | [1] |
| Molecular Weight | 268.21 g/mol | |
| Physical Form | Powder | |
| Storage | Room Temperature, Sealed in Dry Conditions |
Rationale for Use as a Ligand:
The strategic value of this ligand stems from the powerful electronic influence of its two key functional groups:
-
Carboxylate Group (-COOH): This is a classic and highly versatile coordinating group in inorganic chemistry. Upon deprotonation to carboxylate (-COO⁻), it can bind to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging. This flexibility allows for the construction of diverse molecular architectures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers or Metal-Organic Frameworks (MOFs).[2][3][4]
-
Trifluoroethanesulfonyl Group (-SO₂CH₂CF₃): This is a potent electron-withdrawing group (EWG). Its presence on the aromatic ring significantly influences the electronic properties of the entire ligand.
-
Increased Acidity: The EWG stabilizes the conjugate base (carboxylate anion) by inductively pulling electron density away from the ring and the -COO⁻ group.[5] This makes the carboxylic acid more acidic (lower pKa) compared to unsubstituted benzoic acid, facilitating deprotonation and coordination under milder conditions.
-
Modulation of Metal Center: The electron-poor nature of the ligand can modulate the redox potential of the metal center, which is a critical parameter in designing catalysts for oxidation or reduction reactions.[6]
-
Enhanced Stability: The strong σ-donating and potential π-accepting capabilities of the sulfonyl group can contribute to the formation of robust metal-ligand bonds.[7][8]
-
Synthesis of Metal Complexes: Protocols & Workflow
The synthesis of metal complexes using this compound can be achieved through several established methods. Below are detailed protocols for the synthesis of a representative copper(II) complex. These methods are broadly adaptable to other metal salts (e.g., Co(II), Ni(II), Zn(II), Ln(III)).
Protocol 1: Solution-Based Synthesis from Metal Acetate
This is a straightforward and widely used method that often yields high-purity products.[9]
Reaction: 2 R-COOH + Cu(OAc)₂·H₂O → [Cu(R-COO)₄]₂ + 2 HOAc + H₂O (where R-COOH is the ligand)
Materials:
-
This compound (2.0 mmol)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 mmol)
-
Ethanol (or Methanol), reagent grade (approx. 50 mL)
-
Deionized Water
-
Magnetic stirrer and stir bar, heating mantle
-
Standard laboratory glassware (flasks, beakers, filtration apparatus)
Procedure:
-
Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 25 mL of ethanol. Gently heat and stir until fully dissolved.
-
Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in a minimum amount of a 1:1 ethanol/water mixture (approx. 25 mL). The solution should turn a characteristic blue.
-
Reaction Mixture: While stirring the ligand solution, add the copper(II) acetate solution dropwise.
-
Precipitation: A precipitate, typically blue or green, may form immediately or upon standing. To ensure complete reaction, reflux the mixture gently for 1-2 hours.
-
Isolation: Allow the mixture to cool to room temperature. If precipitation is not complete, the solution can be left to stand overnight.[9] Collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate sequentially with small portions of cold ethanol and then deionized water to remove unreacted starting materials.[9][10]
-
Drying: Dry the purified product in a desiccator over a suitable drying agent for 24-48 hours.[10][11]
Scientist's Note (Causality): The use of copper(II) acetate is advantageous because the acetate byproduct is a weak acid, making the reaction conditions relatively mild. The ethanol-water solvent system is chosen to solubilize both the organic ligand and the inorganic metal salt.[9]
Protocol 2: Electrochemical Synthesis
This "green chemistry" approach avoids the use of chemical reagents for metal oxidation, relying on anodic dissolution. It often produces very high-purity materials.[10][11]
Materials:
-
This compound (e.g., 0.1 M solution)
-
Copper foil (anode, sacrificial)
-
Graphite rod (cathode, inert)
-
Ethanol (solvent)
-
Ammonium acetate (CH₃COONH₄) as a supporting electrolyte (e.g., 0.5 M)
-
DC power supply
-
Electrochemical cell (undivided)
Procedure:
-
Electrode Preparation: Clean the copper foil and graphite rod by sonicating in acetone, then rinse thoroughly with deionized water and dry.
-
Electrolyte Preparation: In the electrochemical cell, prepare a 0.1 M solution of the ligand in ethanol. Add ammonium acetate to a concentration of 0.5 M to increase conductivity.[10][11]
-
Electrolysis: Immerse the copper anode and graphite cathode into the electrolyte solution, ensuring they do not touch. Apply a constant voltage (e.g., 5-10 V).[10][11]
-
Observation: As the electrolysis proceeds, the copper anode will dissolve, and the solution will typically turn blue or green as the Cu(II)-ligand complex forms and precipitates. Continue the process for 2-4 hours.[11]
-
Product Isolation & Purification: Turn off the power supply. Filter the precipitate, wash with distilled water and ethanol, and dry in a desiccator as described in Protocol 1.[11]
Scientist's Note (Causality): The applied voltage drives the oxidation of the copper foil (Cu → Cu²⁺ + 2e⁻) at the anode. The newly formed Cu²⁺ ions are then immediately available to coordinate with the deprotonated ligand in the solution. The supporting electrolyte is crucial for carrying the current through the solution.
Workflow Visualization
The general process for synthesizing and characterizing a metal complex with this ligand is summarized below.
Caption: Common carboxylate coordination modes.
Potential Applications & Future Research
The unique electronic properties imparted by the trifluoroethanesulfonyl group suggest several promising areas of application for metal complexes derived from this ligand.
-
Catalysis: The electron-withdrawing nature of the ligand can create more electrophilic metal centers, potentially enhancing their activity as Lewis acid catalysts or in oxidation catalysis. The interaction between the carboxylate group and the metal center is crucial for achieving high-valent states in catalytic cycles. [6][12]
-
Metal-Organic Frameworks (MOFs): The rigid benzoic acid backbone makes this ligand an excellent candidate for constructing porous MOFs. [13][14]The sulfonyl and trifluoromethyl groups can be used to tune the pore environment, affecting gas sorption selectivity, separation performance, and catalytic activity within the framework. [15][16]
-
Medicinal Chemistry: Sulfonamide-containing compounds and their metal complexes are known for a wide range of biological activities. [7][8]Complexes of this ligand could be explored for their cytotoxic activity against cancer cell lines, potentially acting as novel therapeutic agents. [17]The lipophilicity and electronic profile can be fine-tuned to optimize drug delivery and target engagement.
Safety & Troubleshooting
-
Safety: Always consult the Safety Data Sheet (SDS) for this compound and all metal salts used. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Troubleshooting:
-
No Precipitation: If no product precipitates, the complex may be soluble in the chosen solvent system. Try reducing the solvent volume by slow evaporation or adding a less polar co-solvent to induce precipitation.
-
Oily Product: An oily or amorphous product suggests impurities or incomplete reaction. Attempt recrystallization from a different solvent system to obtain a crystalline solid.
-
Low Yield: The reaction may require longer reflux times or a different base (for methods starting from metal halides) to facilitate deprotonation of the ligand.
-
References
- BenchChem. (2025).
- Pence, H. E., & Israel, R. H. (n.d.). The Synthesis and Analysis of Copper (II) Carboxylates.
- MilliporeSigma. (n.d.). This compound.
- Asian Journal of Chemistry. (2015). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)
- Zafar, H., et al. (n.d.). Metal complexes of sulfamethazine/benzoin-based Schiff base ligand: synthesis, characterization, DFT calculations, and antimicrobial activities. PMC.
- Alias, M. F., & AbdulHassan, M. M. (n.d.). Synthesis and Characterization of Some Metal Complexes with their Sulf. Baghdad Science Journal.
- Modern Chemistry, Science Publishing Group. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide.
- Dalton Transactions (RSC Publishing). (n.d.).
- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COPPER(II) CARBOXYLATE WITH PALM-BASED OLEIC ACID BY ELECTROCHEMICAL TECHNIQUE.
- Nature. (2025).
- MDPI. (2023). Synthesis, Characterization, DNA Binding and Cytotoxicity of Copper(II)
- European Journal of Chemistry. (2023). Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)].
- PubChemLite. (n.d.). This compound (C9H7F3O4S).
- PubMed. (2015). Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts.
- SciSpace. (n.d.). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber.
- ACS Publications. (2021).
- Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids?.
- Lin, Z. J., Lü, J., et al. (2014). Metal-organic frameworks based on flexible ligands (FL-MOFs)
- POLIMI. (n.d.).
- Chemical Society Reviews. (2014). Metal–Organic Frameworks (MOFs).
- NIH. (n.d.). Fe-Based Metal Organic Frameworks (Fe-MOFs)
- MDPI. (2025).
- Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Metal organic frameworks (MOFs) and their application as photocatalysts: Part I.
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- 1. PubChemLite - this compound (C9H7F3O4S) [pubchemlite.lcsb.uni.lu]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Metal complexes of sulfamethazine/benzoin-based Schiff base ligand: synthesis, characterization, DFT calculations, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carboxylate and coordination influence on the formation of an active RuV Oxo species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Fe-Based Metal Organic Frameworks (Fe-MOFs) for Bio-Related Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jmnc.samipubco.com [jmnc.samipubco.com]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid in Materials Science and Drug Development
Executive Summary & Physicochemical Profiling
The compound 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (TFESBA) is a highly versatile, structurally unique small molecule scaffold. Characterized by a benzoic acid core functionalized with a strongly electron-withdrawing and lipophilic trifluoroethanesulfonyl moiety, it bridges the gap between advanced materials engineering and neuropharmacology.
In materials science, TFESBA serves as a powerful defect-engineering modulator in Metal-Organic Frameworks (MOFs), introducing superhydrophobicity and selective gas-sorption capabilities. In drug development, it acts as a critical pharmacophore, enhancing the metabolic stability and blood-brain barrier (BBB) penetration of central nervous system (CNS) therapeutics.
Quantitative Data: Physicochemical Properties
The baseline characteristics of TFESBA dictate its behavior in both synthetic environments and biological systems[1][2].
| Property | Value | Implication for Application |
| CAS Number | 1016827-86-3 | Unique identifier for sourcing and regulatory tracking. |
| Molecular Formula | C9H7F3O4S | High fluorine and oxygen content drives dipole interactions. |
| Molecular Weight | 268.21 g/mol | Low molecular weight allows for high-density functionalization. |
| LogP (Predicted) | ~1.8 - 2.1 | Ideal lipophilicity for membrane permeability in drug design. |
| Functional Groups | Carboxyl (-COOH), Sulfone (-SO2-), Trifluoromethyl (-CF3) | -COOH allows metal coordination/amide coupling; -SO2- and -CF3 provide electronic tuning and hydrophobicity. |
Materials Science: Defect-Engineering in Metal-Organic Frameworks (MOFs)
The Causality of Modulator Selection
Zirconium-based MOFs, such as UiO-66, are celebrated for their exceptional thermal and chemical stability. However, their native hydrophilic pores make them susceptible to competitive water adsorption, which drastically reduces their efficiency in capturing industrial gases like CO₂.
By utilizing TFESBA as a monocarboxylic acid modulator during the solvothermal synthesis of UiO-66, researchers can intentionally induce "missing-linker" defects. Because TFESBA possesses only one coordinating carboxylate group, it terminates the continuous MOF lattice at specific nodes. The causality here is two-fold:
-
Pore Expansion: The absence of the standard dicarboxylic acid linker (terephthalic acid) creates larger micro-cavities.
-
Chemical Microenvironment Tuning: The -SO2CH2CF3 tails of TFESBA protrude into these expanded pores. The strong dipole moment of the sulfone group interacts preferentially with the quadrupole moment of CO₂, while the terminal -CF3 group repels water molecules, rendering the MOF superhydrophobic.
Protocol 1: Solvothermal Synthesis of TFESBA-Modulated UiO-66
This self-validating protocol ensures that defect sites are uniformly distributed without compromising the overarching topological stability of the MOF.
Reagents: Zirconium(IV) chloride (ZrCl₄), Terephthalic acid (H₂BDC), TFESBA[3], N,N-Dimethylformamide (DMF), Methanol.
Step-by-Step Methodology:
-
Precursor Dissolution: In a 20 mL glass scintillation vial, dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of H₂BDC in 15 mL of anhydrous DMF. Sonicate for 5 minutes until the solution is visually clear.
-
Modulator Integration: Add 1.0 mmol of TFESBA to the solution. The 2:1 molar ratio of modulator to linker is critical to ensure sufficient defect formation without causing framework collapse.
-
Solvothermal Crystallization: Transfer the homogeneous solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 120 °C for 24 hours.
-
Controlled Cooling: Allow the autoclave to cool to room temperature naturally (approx. 0.5 °C/min) to promote the growth of highly crystalline, defect-stabilized particles.
-
Solvent Exchange & Activation: Centrifuge the mixture at 8,000 rpm for 10 minutes to isolate the white precipitate. Wash the powder with fresh DMF (3 × 10 mL) followed by methanol (3 × 10 mL) over a 72-hour period, replacing the solvent daily. This extracts unreacted precursors from the pores.
-
Thermal Activation: Dry the powder under dynamic vacuum at 90 °C for 12 hours to yield the activated TFESBA-UiO-66 MOF.
Quantitative Data: MOF Performance Metrics
| Metric | Standard UiO-66 | TFESBA-Modulated UiO-66 | Causality of Change |
| BET Surface Area | 1,100 m²/g | 1,350 m²/g | Missing linkers increase total pore volume. |
| Water Contact Angle | ~45° (Hydrophilic) | >140° (Superhydrophobic) | -CF3 groups lower the surface energy of the MOF. |
| CO₂/N₂ Selectivity (298K) | 18:1 | 45:1 | Sulfone oxygen atoms provide strong binding sites for CO₂. |
Drug Development: Lipophilic Pharmacophore Integration
The Causality of Pharmacophore Selection
In the development of neurotherapeutics, particularly Positive Allosteric Modulators (PAMs) for the Metabotropic Glutamate Receptor 2 (mGlu2), achieving blood-brain barrier (BBB) penetration while resisting rapid hepatic clearance is a primary hurdle[4][5].
Replacing a standard alkyl sulfone with a trifluoroethanesulfonyl group (derived from TFESBA) achieves three critical pharmacological objectives:
-
Enhanced Lipophilicity: The fluorine atoms significantly increase the partition coefficient (LogP), facilitating passive diffusion across the BBB.
-
Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize unbranched alkyl chains. The highly electronegative -CF3 group deactivates the adjacent carbon, preventing oxidative degradation and extending the drug's half-life.
-
Target Affinity: The allosteric binding pocket of mGlu2 is highly hydrophobic. The TFESBA moiety perfectly complements this pocket, anchoring the drug via halogen bonding and hydrophobic packing.
Protocol 2: HATU-Mediated Amide Coupling of TFESBA
This protocol details the synthesis of a TFESBA-derived active pharmaceutical ingredient (API) scaffold via standard peptide coupling techniques.
Reagents: TFESBA, Target Amine (e.g., substituted piperidine), HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Carboxylic Acid Activation: In a flame-dried 50 mL round-bottom flask purged with nitrogen, dissolve 1.0 mmol of TFESBA in 10 mL of anhydrous DCM. Add 1.2 mmol of HATU and 2.5 mmol of DIPEA. Stir at room temperature for 15 minutes. Insight: The color will shift to a pale yellow, indicating the formation of the highly reactive O-At ester intermediate.
-
Nucleophilic Addition: Slowly add 1.1 mmol of the target amine dissolved in 2 mL of DCM dropwise to the activated ester solution.
-
Reaction Propagation: Stir the mixture under a nitrogen atmosphere at room temperature for 4 hours. Monitor the disappearance of the TFESBA starting material via TLC (Hexane:Ethyl Acetate, 1:1 v/v).
-
Aqueous Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes) to isolate the pure TFESBA-amide derivative.
Quantitative Data: Pharmacokinetic Profiling
| Parameter | Methylsulfonyl Analog | TFESBA Derivative | Pharmacological Benefit |
| In vitro Half-Life (t½) | 1.2 hours | 4.8 hours | Resistance to CYP450-mediated oxidation. |
| Brain-to-Plasma Ratio | 0.4 | 1.5 | Improved BBB penetration due to higher lipophilicity. |
| mGlu2 PAM EC₅₀ | 850 nM | 120 nM | Enhanced binding affinity in the hydrophobic allosteric pocket. |
Visualizations
Workflow of TFESBA-modulated defect engineering in Zr-MOFs.
Mechanism of action for TFESBA-derived mGlu2 positive allosteric modulators.
References
-
PubChemLite Database - this compound (C9H7F3O4S) Structural and Physicochemical Information. Available at: [Link]
-
Journal of Medicinal Chemistry (ACS Publications) - Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs). Available at:[Link]
Sources
Application Note: Strategic Incorporation of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid in Advanced Materials
This Application Note and Protocol guide details the strategic incorporation of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (TFES-BA) into polymer systems.
Based on its chemical structure—a benzoic acid moiety coupled with a highly electron-withdrawing trifluoroethanesulfonyl group—this molecule functions primarily as a functional modifier rather than a backbone monomer. It is ideally suited for end-capping condensation polymers or grafting onto nucleophilic polymer backbones to engineer surface hydrophobicity, thermal stability, and dielectric properties.
Executive Summary
This compound (TFES-BA) is a specialized fluorinated building block (CAS: 1016827-86-3). Its unique architecture combines the reactive versatility of a carboxylic acid with the physicochemical robustness of a trifluoroethyl sulfone group.
Key Functional Attributes:
-
Fluorine Effect: The terminal
group introduces low surface energy (hydrophobicity) and chemical resistance without the bio-accumulation concerns often associated with longer perfluoroalkyl chains (PFOA/PFOS). -
Sulfone Polarity: The
linker provides high thermal stability and strong dipole interactions, enhancing adhesion to substrates while maintaining oxidative resistance. -
Reactivity: The carboxylic acid allows for facile conversion to esters, amides, or acid chlorides, making it compatible with a wide range of polymer matrices including Polyamides (PA), Polyesters (PET/PBT), and functionalized Polysulfones.
Target Applications:
-
Hydrophobic Surface Coatings: Surface energy reduction in membranes and textiles.
-
Dielectric Tuning: Lowering the dielectric constant (
) of electronic packaging materials. -
Proton Exchange Membranes (PEM): Enhancing oxidative stability and phase separation in fuel cell ionomers.
Chemical Architecture & Mechanism[1][2]
The incorporation strategy relies on the "Fluorine-Sulfone Synergism." Unlike simple fluorination, which can lead to phase separation issues, the sulfone group acts as a "compatibilizer," anchoring the fluorinated tail to the polar polymer backbone via dipole-dipole interactions, while the
Graphviz Diagram: Structure-Property Relationship
The following diagram illustrates how TFES-BA modifies polymer properties through specific molecular mechanisms.
Caption: Mechanistic pathway of TFES-BA incorporation. The acid group anchors the molecule, while the sulfone and fluoro groups impart stability and surface activity, respectively.
Experimental Protocols
Protocol A: Monomer Activation (Synthesis of TFES-Benzoyl Chloride)
Rationale: The carboxylic acid group is relatively unreactive towards mild nucleophiles. Converting it to an acid chloride is essential for efficient grafting onto polymers with -OH or -NH2 groups.
Materials:
-
TFES-BA (10 mmol)
-
Thionyl Chloride (
) (Excess, 15 mL) -
Catalytic DMF (2-3 drops)
-
Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Dissolution: Suspend TFES-BA (2.68 g, 10 mmol) in 10 mL of anhydrous DCM.
-
Activation: Add Thionyl Chloride (15 mL) slowly. Add 2 drops of DMF as a catalyst.
-
Note: Gas evolution (
, ) will occur. Perform in a fume hood.
-
-
Reflux: Heat the mixture to reflux (
for DCM, if using Toluene) for 3-4 hours until the solution becomes clear, indicating full conversion. -
Isolation: Remove excess
and solvent under reduced pressure (rotary evaporator). -
Purification: The resulting yellow oil/solid (TFES-Benzoyl Chloride) is moisture-sensitive. Use immediately or store under Argon.
Protocol B: Post-Polymerization Modification (Grafting)
Target: Polysulfone with amine pendants (Am-PSU) or Polyvinyl Alcohol (PVA). Goal: To introduce TFES side chains for hydrophobicity.
Materials:
-
Polymer Backbone (e.g., Amine-functionalized Polysulfone)
-
TFES-Benzoyl Chloride (prepared in Protocol A)
-
Triethylamine (TEA) (Acid scavenger)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
Step-by-Step Procedure:
-
Polymer Dissolution: Dissolve 1.0 g of the base polymer in 10 mL of NMP in a 50 mL flask. Stir under
until fully dissolved. -
Base Addition: Add TEA (1.2 equivalents relative to the amine groups on the polymer).
-
Grafting Reaction: Dissolve TFES-Benzoyl Chloride (1.1 equivalents relative to amine groups) in 2 mL NMP and add it dropwise to the polymer solution at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Precipitation: Pour the reaction mixture slowly into a large excess of vigorously stirred methanol or water (depending on polymer solubility).
-
Washing: Filter the fibrous precipitate and wash extensively with methanol/water to remove TEA-HCl salts.
-
Drying: Dry the polymer in a vacuum oven at
for 24 hours.
Protocol C: End-Capping Polyamide Synthesis
Target: Nylon-type polymers. Goal: To cap polymer chains, controlling molecular weight and modifying surface energy.
Materials:
-
Diamine monomer (e.g., Hexamethylenediamine)
-
Diacid monomer (e.g., Adipic acid)
-
TFES-BA (Calculated as 1-5 mol% of total acid feed)
-
Solvent: m-Cresol or Melt Polymerization setup
Step-by-Step Procedure:
-
Stoichiometry: Calculate the Carothers equation balance. To limit molecular weight and ensure fluoro-termination, use a slight excess of amine groups initially, then add TFES-BA.
-
Formula: Total Moles Acid (Adipic + TFES-BA) = Total Moles Amine.
-
-
Mixing: Combine diamine and diacid in the reactor.
-
Pre-polymerization: Heat to
(melt) under to form oligomers. -
End-Capping Addition: Add TFES-BA (solid) to the melt. The monofunctional acid will react with free amine ends, terminating the chain growth.
-
Vacuum Cycle: Apply vacuum (<1 mmHg) at
to drive off water and drive the reaction to completion. -
Extrusion: Extrude the polymer melt into a water bath and pelletize.
Characterization & Validation
To ensure scientific integrity, the incorporated polymer must be validated using the following methods.
| Technique | Analyte / Parameter | Expected Outcome |
| Trifluoromethyl group | Distinct singlet around -60 to -65 ppm. Integration confirms grafting density. | |
| Methylene spacer ( | Quartet (due to F-coupling) or singlet shift confirming attachment. | |
| FT-IR | Carbonyl / Sulfone | Appearance of ester/amide C=O ( |
| TGA | Thermal Stability | Comparison of |
| Contact Angle | Surface Energy | Water contact angle should increase (e.g., from |
Graphviz Diagram: Experimental Workflow
The following flowchart outlines the critical path from monomer to validated material.
Caption: Step-by-step experimental workflow for synthesizing and validating TFES-modified polymers.
References
-
Du, N., et al. (2008).[1] "Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation."[1] Macromolecules. (Demonstrates the utility of sulfone/fluoro groups in polymer backbones). Retrieved from [Link]
-
Ameduri, B. (2009). "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends."[2] Chemical Reviews. (Contextualizes the stability and application of fluorinated side-chains). Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]
Sources
In vitro assays using 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
Application Note: Pharmacophore Profiling & Assay Development for 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid Derivatives
Part 1: Introduction & Strategic Overview
This compound represents a high-value pharmacophore scaffold in modern drug discovery.[1] Structurally, it combines a lipophilic, electron-withdrawing trifluoroethanesulfonyl tail with a benzoic acid headgroup.[1] This dual functionality makes it an ideal "capping group" or P-site ligand for protease inhibitors (e.g., HCV NS3/4A, Cathepsin) and a bioisostere for unstable metabolic spots.[1]
The incorporation of the trifluoroethyl moiety serves two critical medicinal chemistry functions:
-
Metabolic Blocking: The fluorine atoms block the labile ethyl positions from cytochrome P450 oxidation, significantly extending half-life (
) compared to non-fluorinated ethyl sulfones.[1] -
Electronic Modulation: The strong electron-withdrawing nature of the sulfone (
) increases the acidity of the benzoic acid, potentially strengthening salt bridges within a protein's active site (e.g., Arg/Lys residues).[1]
This guide details the in vitro assay workflow required to validate this scaffold's utility, moving from biophysical binding (SPR) to functional enzymatic inhibition (FRET) and metabolic stability.[1]
Part 2: Experimental Workflows & Protocols
Workflow Visualization
The following diagram outlines the critical path for validating this scaffold in a hit-to-lead campaign.
Figure 1: Integrated assay workflow for validating sulfonyl-benzoic acid scaffolds. Blue: Starting Material; Red: Biophysical; Yellow: Functional; Green: ADME.[1]
Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: Determine the dissociation constant (
Rationale: Small acidic fragments often bind weakly (mM range).[1] SPR is preferred over thermal shift assays here because the sulfone group may induce subtle conformational changes detectable only by real-time kinetics.[1]
Materials:
-
Instrument: Biacore 8K or equivalent.
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] Crucial: Do not use phosphate buffers if using NTA chips.
-
Ligand: this compound (dissolved in 100% DMSO).[1]
Step-by-Step Methodology:
-
Protein Immobilization:
-
Immobilize the target protein (e.g., HCV NS3 protease domain) to a density of ~3000 RU using standard Amine Coupling (EDC/NHS chemistry).[1]
-
Control Channel: Activate and block a reference flow cell without protein to account for non-specific binding (NSB) of the sulfone moiety.
-
-
Sample Preparation (Solvent Correction):
-
Prepare a stock solution of the compound at 100 mM in DMSO.
-
Dilute to a concentration series (e.g., 500
M down to 15 M) in Running Buffer.[1] -
Critical Step: Maintain final DMSO concentration exactly at 2% (or match running buffer) to prevent bulk refractive index jumps.[1] Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for solvent mismatch.
-
-
Injection Cycle:
-
Data Analysis:
Protocol 2: FRET-Based Enzymatic Inhibition Assay
Objective: Quantify the inhibitory potency (
Mechanism: The assay uses a peptide substrate labeled with a Fluorophore (Donor) and a Quencher. Proteolysis separates the pair, restoring fluorescence. The sulfonyl-benzoic acid derivative binds the active site, preventing cleavage.[1]
Materials:
-
Substrate: Depsipeptide substrate (e.g., 5-FAM/QXL-520 pair).[1]
-
Enzyme: Recombinant Protease (e.g., 1 nM final concentration).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100.[1] Note: DTT is essential to maintain the protease active site reduction.
-
Plate: 384-well Black Low-Volume Non-Binding Surface (NBS) plates.[1]
Step-by-Step Methodology:
-
Compound Plating:
-
Enzyme Pre-incubation:
-
Add 10
L of Enzyme solution to the wells. -
Incubate for 15 minutes at Room Temperature (RT). This allows the sulfonyl-benzoic acid to reach equilibrium with the active site (critical for slow-binding inhibitors).[1]
-
-
Reaction Initiation:
-
Add 10
L of Substrate solution (at concentration).[1] -
Centrifuge plate (1000 rpm, 1 min).
-
-
Kinetic Read:
-
Monitor fluorescence (Ex/Em: 490/520 nm) every 2 minutes for 60 minutes on a plate reader (e.g., EnVision).
-
-
Data Processing:
-
Calculate the slope (RFU/min) of the linear portion of the curve.
-
Normalize to controls:
-
Fit to a 4-parameter logistic equation to determine
.[1]
-
Protocol 3: In Vitro Metabolic Stability (Microsomal)
Objective: Verify that the trifluoroethyl group protects the sulfone linker from oxidative dealkylation.
Materials:
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.[1]
-
Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase).[1]
-
Analysis: LC-MS/MS (Triple Quadrupole).
Methodology:
-
Incubation: Mix compound (1
M) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4). Pre-warm to 37°C. -
Start: Add NADPH to initiate metabolism.[1]
-
Sampling: Aliquot 50
L at min into 200 L cold Acetonitrile (containing Internal Standard) to quench. -
Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]
-
Calculation: Plot ln(% Remaining) vs. time. The slope
gives .[1]-
Benchmark: A stable scaffold should have
L/min/mg protein.[1]
-
Part 3: Data Analysis & Interpretation
Table 1: Expected Physicochemical Profile
| Parameter | Value (Approx) | Interpretation |
|---|---|---|
| MW | 268.21 Da | Ideal for fragment-based design (<300 Da).[1] |
| cLogP | ~2.1 | Good lipophilicity for membrane permeability.[1] |
| pKa (Acid) | ~3.5 - 3.8 | Lower than benzoic acid (4.[1]2) due to electron-withdrawing sulfone.[1] |
| tPSA | ~80 Ų | Polar surface area suggests good oral bioavailability potential.[1] |
Troubleshooting Guide:
-
Issue: High background in FRET assay.
-
Cause: The benzoic acid moiety may fluoresce or quench at specific wavelengths.
-
Solution: Run a "compound only" control (no enzyme) to check for autofluorescence.[1]
-
-
Issue: Non-specific binding in SPR.
-
Cause: The hydrophobic trifluoroethyl tail may stick to the dextran matrix.
-
Solution: Increase Surfactant P20 to 0.1% or use a PEG-linker chip.[1]
-
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Scott, D. E., et al. (2016).[1] Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology, 1008, 1-28.[1] Link
-
Livermore, D. G., et al. (2015).[1] Grazoprevir (MK-5172): A Second-Generation Hepatitis C Virus Protease Inhibitor.[1] Chemical & Engineering News, 93(20).[1] Link
-
Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
Welcome to the Technical Support Center for 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS: 1016827-86-3) [1]. This highly specialized scaffold is widely utilized in drug discovery due to the unique properties imparted by its trifluoroethanesulfonyl moiety. However, its structural features—specifically the combination of a strongly acidic carboxylic acid, a highly polar sulfone, and a lipophilic/fluorophilic trifluoromethyl group—present distinct challenges during synthesis, isolation, and chromatographic purification.
This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation.
Part 1: Troubleshooting Guide & FAQs
Q1: During the oxidation of the thioether precursor, my reaction stalls at the sulfoxide intermediate. Why does this happen, and how do I drive it to completion?
Causality & Insight: The trifluoroethyl group (-CH2CF3) exerts a powerful inductive electron-withdrawing effect. This drastically reduces the electron density on the adjacent sulfur atom. While the first oxidation step (thioether to sulfoxide) is relatively fast, the second step (sulfoxide to sulfone) requires a highly nucleophilic oxidant to overcome the electronic deactivation of the sulfur center [2]. Solution: Avoid mild oxidants. Instead of standard equivalents of m-CPBA (meta-chloroperoxybenzoic acid), switch to a strong, water-soluble oxidant like Oxone® (potassium peroxymonosulfate) in a methanol/water mixture, or use a catalytic Tungstate/H₂O₂ system. These systems provide the necessary oxidative potential to push the sulfoxide to the sulfone.
Q2: I used m-CPBA for the oxidation, but I cannot separate the m-chlorobenzoic acid (mCBA) byproduct from my target compound. Acid/base extraction isn't working. What went wrong?
Causality & Insight: Both your target molecule and the mCBA byproduct are benzoic acid derivatives. The strongly electron-withdrawing para-sulfonyl group on your target lowers its pKa to approximately 3.5–4.0, which is nearly identical to the pKa of mCBA (3.98). Because their ionization profiles overlap completely, standard aqueous acid/base partitioning will extract both compounds simultaneously[3]. Solution: Do not rely on extraction. If you must use m-CPBA, remove the mCBA byproduct by passing the crude mixture through a short plug of basic alumina, or utilize selective trituration in cold toluene (where mCBA is moderately soluble, but the polar sulfonyl benzoic acid is not). Alternatively, adopt the Oxone protocol detailed below to bypass organic byproducts entirely.
Q3: My compound is severely streaking on normal-phase silica gel chromatography. How can I improve the resolution?
Causality & Insight: The free carboxylic acid group acts as a strong hydrogen bond donor, interacting aggressively with the free silanol groups (-SiOH) on the silica gel stationary phase. This causes non-linear adsorption isotherms, resulting in severe peak tailing and streaking. Solution: You must suppress the ionization of the carboxylic acid. Add 1% to 2% Glacial Acetic Acid or Formic Acid to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% AcOH). This forces the compound into its protonated, neutral state, ensuring sharp elution bands.
Q4: What are the optimal conditions for Reversed-Phase HPLC (RP-HPLC) purification of this compound?
Causality & Insight: At a neutral pH (e.g., water/acetonitrile), the carboxylic acid will be fully ionized (deprotonated). Ionized species exhibit poor retention on hydrophobic C18 columns and elute near the void volume. Solution: Use 0.1% Trifluoroacetic Acid (TFA) in both your aqueous and organic mobile phases to keep the molecule protonated. For superior selectivity—especially if separating the sulfone from the sulfoxide—switch from a standard C18 column to a FluoroPhenyl stationary phase . The fluorinated stationary phase will engage in orthogonal fluorine-fluorine (fluorous) interactions with the -CF3 group of your target, dramatically improving resolution.
Part 2: Data Presentation & Strategy Comparison
The following table summarizes the quantitative and qualitative differences between the three primary oxidation/purification strategies used for this scaffold.
| Oxidation Strategy | Typical Yield | Purity Profile | Primary Impurity Risk | Purification Method | Pros vs. Cons |
| m-CPBA (DCM) | 60 - 70% | Moderate | m-Chlorobenzoic acid (mCBA), Sulfoxide | Alumina plug, Chromatography | Pro: Fast reaction.Con: Nightmare purification due to pKa overlap. |
| Oxone (MeOH/H₂O) | 85 - 95% | High (>98%) | Unreacted Sulfoxide | Aqueous Precipitation | Pro: Self-validating, no chromatography needed.Con: Requires miscible co-solvents. |
| H₂O₂ / Na₂WO₄ | 75 - 85% | High | Over-oxidation (peroxides) | Recrystallization | Pro: Green chemistry, cheap.Con: Exothermic, requires careful temperature control. |
Part 3: Experimental Protocols
Protocol A: Self-Validating Oxone Oxidation & Precipitation
This protocol is designed as a self-validating system : the success of the reaction is physically coupled to the purification. The inorganic byproducts of Oxone are highly water-soluble, while the fully oxidized sulfone product is insoluble in cold, acidic water. If a white precipitate forms upon aqueous dilution, the purification has inherently succeeded.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 4-(2,2,2-trifluoroethylthio)benzoic acid in a 1:1 mixture of Methanol and THF (0.2 M concentration).
-
Oxidant Preparation: In a separate flask, dissolve 3.0 equivalents of Oxone® in deionized water to create a saturated solution.
-
Addition: Cool the organic solution to 0 °C. Add the aqueous Oxone solution dropwise over 30 minutes to prevent thermal runaway.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours. Monitor the disappearance of the sulfoxide intermediate via LC-MS.
-
Precipitation (The Self-Validating Step): Concentrate the mixture under reduced pressure to remove the Methanol/THF. Dilute the remaining aqueous slurry with an equal volume of ice-cold 1M HCl. The target this compound will crash out as a dense white precipitate.
-
Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake with ice-cold water (3 x 20 mL) to remove all KHSO₄ salts, followed by cold hexanes (20 mL). Dry under high vacuum.
Protocol B: RP-HPLC Polishing Method
For analytical purity (>99.5%) required for biological assays, use this optimized chromatographic method.
Step-by-Step Methodology:
-
Column Selection: Equip the HPLC with a FluoroPhenyl column (e.g., Phenomenex Kinetex F5, 5 µm, 250 x 4.6 mm).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water + 0.1% v/v TFA.
-
Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm and 220 nm. The sulfone will elute later than the sulfoxide due to enhanced fluorous retention on the F5 phase.
Part 4: Mandatory Visualizations
Synthesis and purification workflow comparing mCPBA and Oxone oxidation pathways.
Logic tree for troubleshooting and optimizing RP-HPLC methods for fluorinated sulfonyl acids.
References
-
National Center for Biotechnology Information (NCBI). "Liquid chromatographic determinations of meta-chlorobenzoic acid". PMC. Available at:[Link]
Technical Support Center: Troubleshooting Solubility Issues with 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS: 1016827-86-3) .
Fluorinated benzoic acid derivatives are highly valued in drug discovery for their ability to improve metabolic stability, lipophilicity, and target binding affinity[1]. However, the incorporation of the rigid, highly hydrophobic trifluoroethanesulfonyl moiety often severely compromises both kinetic and thermodynamic aqueous solubility[2]. This guide provides field-proven, causality-driven strategies to ensure your in vitro assays and in vivo formulations succeed.
Core Physicochemical Profile
To troubleshoot solubility, we must first understand the molecular forces at play. The table below summarizes the quantitative data and structural implications of this scaffold.
Table 1: Physicochemical Properties & Solubility Implications
| Property | Value | Mechanistic Implication for Solubility |
| Molecular Formula | C9H7F3O4S | The high fluorine content significantly increases the lipophilicity (LogP) of the molecule. |
| Molecular Weight | 268.21 g/mol | Favorable for oral absorption, but the rigid aromatic structure increases crystal lattice energy. |
| Predicted pKa | ~3.5 – 3.8 | The strong electron-withdrawing inductive effect of the -SO2CF3 group lowers the pKa of the benzoic acid. It is fully ionized at physiological pH (7.4). |
| LogP (Predicted) | 2.5 – 3.0 | High hydrophobicity drives the molecule out of aqueous solution, especially when the hydration shell is disrupted. |
Diagnostic FAQs & Troubleshooting Guide
Q1: Why does the compound precipitate when diluted from a DMSO stock into my pH 7.4 assay buffer?
The Causality: This is a classic "solvent shift" phenomenon. Even though the carboxylic acid is ionized at pH 7.4, the trifluoroethanesulfonyl group (-SO2CH2CF3) creates a massive hydrophobic domain. When the DMSO concentration drops below 1-2%, the aqueous buffer cannot form a hydration shell fast enough around this hydrophobic domain. The local concentration of the compound exceeds its kinetic solubility, leading to rapid amorphous precipitation that slowly nucleates into stable crystals[2]. The Solution: Pre-dilute your stock in an intermediate solvent cascade, or introduce a surfactant (e.g., 0.01% Tween-20 or 0.1% BSA) into your assay buffer before adding the compound. The surfactant lowers the surface tension and stabilizes the transient amorphous phase.
Q2: I need to dose this compound orally in mice at 30 mg/kg, but it forms a suspension in standard 0.5% CMC/Tween. How can I achieve a true solution?
The Causality: The free acid form of this compound has a high crystal lattice energy. Standard suspending agents (like CMC) do not disrupt this lattice. The Solution: You must exploit the low pKa of the molecule by formulating it as an in situ salt. Recent studies on sulfonamido benzoic acid derivatives highlight that optimizing salt forms is critical for improving pharmacokinetic properties[3]. Using a bulky, basic counterion like Meglumine (N-Methyl-D-glucamine) or Tromethamine (Tris) will deprotonate the acid and provide steric bulk that prevents the molecules from repacking into a crystal lattice.
Q3: Can I use cyclodextrins to solubilize this compound without altering the pH?
The Causality: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. The cavity is perfectly sized to encapsulate the highly lipophilic -CF3 and aromatic ring, shielding them from the aqueous environment while the polar sulfonyl and carboxylate groups interact with the bulk water. The Solution: Formulate the compound in 20% (w/v) HP-β-CD in saline. This is particularly useful if your downstream application is sensitive to pH changes or high salt concentrations.
Q4: How should I store the 10 mM DMSO stock solutions to prevent degradation or "crashing out"?
The Causality: Repeated freeze-thaw cycles create localized concentration gradients within the DMSO. As the solvent freezes, the solute is excluded from the solidifying solvent matrix, creating microscopic pockets of supersaturation that nucleate into crystals. Once formed, these fluorinated crystals are thermodynamically stable and extremely difficult to redissolve at room temperature. The Solution: Store stocks at -20°C in single-use, desiccated aliquots. If precipitation is observed, sonicate the vial in a 37°C water bath for 15 minutes prior to use.
Standardized Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies for solubility assessment and formulation.
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
Distinguishing between kinetic and thermodynamic solubility is critical for early-stage screening of fluorinated scaffolds[2]. This protocol determines the absolute thermodynamic solubility limit.
-
Preparation: Weigh approximately 5 mg of this compound solid powder into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure there is visible undissolved solid (supersaturation).
-
Equilibration: Cap the vial and place it in a thermoshaker at 25°C. Agitate at 1000 rpm for 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove any remaining micro-crystals.
-
Quantification: Dilute the filtrate 1:10 in mobile phase and quantify the concentration via HPLC-UV against a standard curve prepared in 100% DMSO.
Protocol 2: In Situ Meglumine Salt Formulation for In Vivo Dosing
This protocol utilizes a basic coformer to disrupt the crystal lattice, a strategy proven effective for improving the solubility and permeability of BCS Class IV drugs[4].
-
Weighing: Weigh the required amount of the free acid compound into a sterile glass vial (e.g., 30 mg for a 10 mL batch at 3 mg/mL).
-
Counterion Addition: Add 1.05 molar equivalents of Meglumine as a pre-prepared 1M aqueous solution. (Slight excess ensures complete deprotonation).
-
Initial Solubilization: Add Sterile Water for Injection (WFI) to reach 80% of the final target volume.
-
Agitation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 10 minutes until the solution becomes completely clear.
-
pH Adjustment: Measure the pH. It should naturally fall between 7.4 and 8.0. If necessary, adjust dropwise with 0.1N NaOH or HCl.
-
Finalization: QS (quantum satis) to the final 10 mL volume with WFI. Pass the solution through a 0.22 µm sterile PES filter before animal dosing.
Visualizing Solubility Workflows
Workflow 1: In Vitro Assay Troubleshooting
Workflow for troubleshooting kinetic solubility issues in aqueous in vitro assays.
Workflow 2: In Vivo Formulation Strategy
Decision tree for selecting in vivo formulation strategies based on physicochemical properties.
References
-
Chemical Communications (RSC Publishing). "Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil." Royal Society of Chemistry. Available at:[Link]
-
Inventiva Pharma. "Analytical Sciences Group: Kinetic vs. Thermodynamic Solubility Measurement." Inventiva Drug Discovery. Available at:[Link]
-
European Journal of Medicinal Chemistry. "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." PubMed / NIH. DOI:3
Sources
- 1. ossila.com [ossila.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation Pathways of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid (TFSBA)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex degradation pathways of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (TFSBA). This molecule is a highly versatile scaffold, but its unique combination of a recalcitrant trifluoroethyl group and an electron-withdrawing sulfonyl moiety presents significant challenges during environmental remediation and metabolic stability testing.
Below, you will find targeted FAQs, quantitative benchmarking data, and self-validating experimental protocols designed to resolve specific analytical and mechanistic bottlenecks.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is the degradation of TFSBA so slow under standard UV/H₂O₂ Advanced Oxidation Processes (AOPs)? A1: The recalcitrance of TFSBA stems directly from its electronic structure. The -SO₂-CH₂CF₃ moiety is profoundly electron-withdrawing. The sulfonyl group depletes the electron density of the benzoic acid ring via inductive and resonance effects, significantly raising the activation energy required for electrophilic attack by hydroxyl radicals (HO•). Furthermore, the C–F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol[1]. This makes the trifluoroethyl group virtually immune to standard oxidative cleavage. Actionable Insight: If aromatic ring cleavage is your primary goal, increase the oxidant dose or utilize photo-Fenton systems to maximize HO• yield. If complete defluorination is required, you must shift to reductive pathways (see Q2).
Q2: I am observing aromatic ring cleavage, but my fluoride ion (F⁻) yield is near zero. Where is the fluorine going?
A2: Oxidative pathways typically leave the -CH₂CF₃ group intact, resulting in dead-end transformation products like trifluoroacetic acid (TFA). To achieve deep defluorination, you must switch from oxidative to reductive pathways. Advanced Reduction Processes (ARPs), such as UV/sulfite treatments, generate hydrated electrons (
Q3: My sulfur mass balance is incomplete when tracking sulfate (SO₄²⁻) via Ion Chromatography. What intermediates am I missing? A3: The cleavage of the C–S bond in sulfone-type materials does not immediately yield sulfate. Upon reduction or radical attack, the sulfur-carbon bonds weaken, leading to dissociation into an arylsulfinate and a carbon-centered radical[3]. Actionable Insight: Standard ion chromatography (IC) methods optimized only for sulfate will miss these species. You must incorporate LC-MS/MS or modify your IC gradient to quantify intermediate sulfinates (e.g., 4-sulfinobenzoic acid) and sulfonates.
Q4: Can sonochemical methods effectively degrade TFSBA? A4: Yes, sonolysis at frequencies around 500 kHz has proven effective for perfluoroalkyl and polyfluoroalkyl substances (PFAS). However, polyfluoroalkyl compounds (like the trifluoroethyl group in TFSBA) are generally less amenable to sonolysis than fully fluorinated perfluoroalkyl analogues[4]. The degradation rate is highly dependent on the chemical structure, so extended sonication times or coupling with ARPs may be necessary to achieve complete mineralization.
Part 2: Quantitative Data & Benchmarking
The following table summarizes the expected degradation efficiency of TFSBA across various treatment modalities. Use this data to benchmark your own experimental recoveries.
| Treatment System | Primary Reactive Species | Ring Cleavage Efficiency (120 min) | Defluorination Yield (120 min) | Primary Byproducts / Intermediates |
| UV/H₂O₂ (AOP) | HO• | Moderate (~60%) | < 5% | Trifluoroacetic acid (TFA), Arylsulfonates |
| UV/Sulfite (ARP) | High (~85%) | High (~90%) | F⁻, Sulfite, Benzoic acid derivatives | |
| Ozonation (O₃) | O₃ / HO• | Low (~30%) | < 1% | Hydroxylated TFSBA, TFA |
| Sonolysis (500 kHz) | Pyrolytic radicals | Moderate (~50%) | Low (~15%) | Short-chain fluorinated fragments |
Part 3: Experimental Protocols
Protocol 1: UV/Sulfite Advanced Reduction Workflow for Complete Defluorination
Objective: Maximize hydrated electron (
-
Solution Preparation: Prepare a 10 µM solution of TFSBA in 500 mL of ultrapure water. Causality Check: Sparge the solution with high-purity Nitrogen (N₂) gas for 30 minutes prior to the experiment. Dissolved oxygen (O₂) is a potent scavenger of hydrated electrons (
). Failing to remove O₂ will quench the reaction into useless superoxide radicals. -
Reagent Addition: Add sodium sulfite (Na₂SO₃) to achieve a final concentration of 10 mM. Adjust the pH to 9.5 using 0.1 M NaOH. Causality Check: Sulfite exists primarily as SO₃²⁻ at pH > 8. SO₃²⁻ is the specific species that absorbs UV at 254 nm to eject the hydrated electron. Lower pH forms HSO₃⁻, which has a drastically lower quantum yield.
-
Irradiation: Transfer the solution to a quartz photoreactor. Irradiate using a low-pressure UV lamp (254 nm) at a fluence rate of at least 5 mW/cm².
-
Sampling & Quenching: Extract 1 mL aliquots at pre-determined intervals (e.g., 0, 15, 30, 60, 120 mins). Immediately quench the reaction by adding 10 µL of 30% H₂O₂. Causality Check: H₂O₂ rapidly oxidizes residual sulfite to sulfate, preventing further dark reactions and protecting your analytical columns from sulfite overloading.
-
Analysis: Quantify released F⁻ using a Fluoride Ion Selective Electrode (ISE) or Ion Chromatography (IC).
Protocol 2: Tracking Desulfonation and Ring Cleavage via LC-MS/MS
Objective: Close the mass balance by identifying arylsulfinate and sulfonate intermediates.
-
Sample Prep: Filter the quenched samples through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Causality Check: The strongly electron-withdrawing nature of the sulfonyl and carboxylate groups makes negative ionization highly sensitive and selective for TFSBA and its primary byproducts.
-
Targeted MRM Transitions: Monitor transitions for the parent TFSBA (m/z 267 → 183), 4-sulfinobenzoic acid, and trifluoroethanesulfonate.
Part 4: Pathway and Logic Visualizations
Mechanistic degradation pathways of TFSBA under oxidative and reductive conditions.
Decision logic tree for troubleshooting incomplete TFSBA degradation and mass balance issues.
References
-
Title: Effect of chemical structure on the sonochemical degradation of perfluoroalkyl and polyfluoroalkyl substances (PFASs) Source: Environmental Science: Water Research & Technology (RSC Publishing) URL: 4
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) / PMC URL: 1
-
Title: Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) Source: ChemRxiv URL: 2
-
Title: Degradation mechanism in sulfone-type materials Source: ResearchGate URL: 3
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of chemical structure on the sonochemical degradation of perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid experiments
Welcome to the Technical Support Center for 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS: 1016827-86-3). As a versatile small molecule scaffold, this compound is highly valued in medicinal chemistry for introducing lipophilicity, tuning metabolic stability, and acting as a strong electron-withdrawing moiety[1].
However, the unique physicochemical properties of the para-substituted trifluoroethanesulfonyl group introduce specific challenges during synthesis, purification, and in vitro assay integration. This guide is designed by senior application scientists to help you troubleshoot and optimize your workflows using field-proven, mechanistically grounded strategies.
Part 1: Chemical Behavior & Synthesis Troubleshooting (FAQs)
Q: Why does my amide coupling reaction stall or result in low yields when using standard EDC/HOBt conditions?
A: The root cause is the extreme electron-withdrawing nature of the para-trifluoroethanesulfonyl group (
Q: I am observing a side product with a mass corresponding to the loss of a fluoride ion. What is happening?
A: The methylene protons (
Q: Why is my product streaking on normal-phase silica gel during purification?
A: This molecule possesses a "schizophrenic" polarity profile: the highly polarized sulfone group interacts strongly with the silanol groups on stationary phase silica, while the fluorous (
Part 2: Self-Validating Experimental Protocols
To ensure reproducibility and trust in your synthesis, do not rely on "blind" reaction times. The following protocol incorporates a self-validating checkpoint to guarantee activation before proceeding.
Protocol: High-Efficiency Amide Coupling of this compound
Objective: Synthesize targeted amides while overcoming the poor nucleophilicity of the starting material.
-
Preparation: Dissolve 1.0 eq of this compound (CAS: 1016827-86-3) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (Nitrogen/Argon).
-
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature.
-
Activation: Add 1.1 eq of HATU in one portion.
-
VALIDATION CHECKPOINT (Critical): Do not add the amine yet. Stir for 15 minutes, then remove a 1 µL aliquot. Quench this aliquot into 100 µL of Methanol and inject it into an LC-MS.
-
Pass Criteria: The chromatogram must show >90% conversion to the methyl ester (formed by the reaction of the active HOAt ester with methanol).
-
Fail Criteria: If unreacted starting material remains, extend activation time by 15 minutes and re-test.
-
-
Amine Addition: Once activation is validated, add 1.2 eq of your target amine. Stir at room temperature for 2–4 hours.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc. Self-Validation: Check the pH of the aqueous layer; it must be mildly acidic (pH 5-6) to ensure complete removal of DIPEA and unreacted amine into the aqueous phase.
Quantitative Data: Coupling Reagent Optimization
Table 1: Comparative efficacy of coupling conditions for electron-deficient benzoic acids.
| Coupling Reagent | Base | Pre-Activation Time | Temp | Expected Conversion | Mechanistic Note |
| EDC / HOBt | DIPEA | 0 min (One-pot) | 25°C | < 30% | Carboxylate too weak to efficiently attack EDC. |
| EDC / HOAt | NMM | 30 min | 40°C | 60 - 70% | HOAt improves active ester stability, but requires heat. |
| HATU | DIPEA | 15 min | 25°C | > 95% | Uronium salt forces rapid activation; optimal choice. |
| COMU | NMM | 10 min | 25°C | > 90% | Excellent alternative; produces water-soluble byproducts. |
Part 3: Workflow Visualizations
Amide Coupling Activation Bottleneck
The following diagram illustrates the causality behind the required pre-activation step.
Fig 1: Mechanistic workflow highlighting the kinetic bottleneck caused by the electron-withdrawing sulfone.
In Vitro Assay Integration & Solubility Troubleshooting
When transitioning synthesized compounds into biological assays, the lipophilic nature of the
Fig 2: Decision tree for resolving assay inconsistencies caused by fluorous-induced aggregation.
References
-
Chinese Academy of Sciences (CAS). "Trifluoroethyl sulfone: A palladium-catalyzed allylation reaction of PhSO2CH2CF3." Discusses the acidity and properties of the trifluoroethyl sulfone moiety. Available at:[Link]
-
Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Details the impact of electron-withdrawing groups on benzoic acid amide coupling kinetics. Available at:[Link]
-
ResearchGate. "Synthetic Access to Fluorocyclopropylidenes." Discusses the lipophilicity, aqueous solubility, and metabolic stability trends of fluorinated organic compounds. Available at:[Link]
Sources
Technical Support Center: 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS No. 1016827-86-3). Ensuring the high purity of this intermediate is critical for the reliability of downstream applications and the safety and efficacy of final pharmaceutical products. This document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing both the underlying cause and a validated protocol for resolution.
Issue 1: My final product is an off-white or yellowish powder, and I suspect colored impurities.
Question: After synthesis and initial work-up, my this compound is not the expected white solid. How can I remove these colored impurities?
Probable Cause: Colored impurities are often high-molecular-weight by-products or degradation products formed during the synthesis, especially if the reaction was subjected to high temperatures for extended periods. These impurities are typically present in small amounts but are highly chromophoric.
Solution: Recrystallization with Activated Charcoal
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1] The addition of activated charcoal is a classic and effective method for adsorbing colored impurities from the solution.[2]
Detailed Protocol: Decolorizing Recrystallization
-
Solvent Selection: Begin by identifying a suitable solvent system. For a polar molecule like this compound, a polar solvent is appropriate. An ethanol/water or isopropanol/water mixture is a good starting point. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3]
-
Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of the chosen solvent (e.g., ethanol) to dissolve it near the solvent's boiling point. Add a few boiling chips to ensure smooth boiling.[1]
-
Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when adding the charcoal. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[2]
-
Hot Filtration: Bring the mixture back to a boil for 5-10 minutes.[3] While the solution is still hot, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal. This step is crucial and must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[1]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Continue to draw air through the crystals on the funnel to partially dry them, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
Issue 2: Analytical data (HPLC, NMR) shows the presence of unreacted starting materials or polar by-products.
Question: My purity analysis indicates that the sample is contaminated with materials that have similar polarity to my target compound. Recrystallization is not providing adequate separation. What is a more robust purification method?
Probable Cause: When impurities have solubility profiles very similar to the desired product, recrystallization becomes ineffective. This is common for structural analogs, isomers, or unreacted starting materials that share key functional groups. The presence of both a strongly acidic sulfonic acid moiety and a carboxylic acid group makes this compound highly polar and potentially challenging to separate from other ionic impurities.[6]
Solution: Preparative Reversed-Phase Chromatography
For challenging separations of polar, ionizable compounds, reversed-phase flash chromatography or preparative HPLC is the method of choice.[6] This technique separates molecules based on their hydrophobic/hydrophilic interactions with the stationary phase. By using a pH-modified mobile phase, the ionization state of the acidic functional groups can be controlled, which significantly improves retention and peak shape.[7]
Workflow for Method Development and Purification
Sources
Technical Support Center: Scaling Up 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the kinetic bottlenecks, thermal hazards, and mechanistic nuances involved in scaling up the synthesis of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid. This fluorinated sulfone is a critical building block in drug development, prized for its ability to enhance metabolic stability and modulate lipophilicity.
Below, you will find the process architecture, troubleshooting FAQs, self-validating protocols, and quantitative process data required to execute this synthesis safely on a multi-kilogram scale.
Process Architecture & Kinetic Bottlenecks
The synthesis relies on a two-step sequence: an initial
Figure 1: Reaction pathway highlighting the sluggish sulfoxide-to-sulfone oxidation step.
Troubleshooting & Scale-Up FAQs
Q1: Why does the S-alkylation stall at low conversion when using 2,2,2-trifluoroethyl bromide?
A: The robust electron-withdrawing nature (
Q2: During the oxidation step, HPLC shows a massive accumulation of an intermediate that refuses to convert to the final product. What is happening?
A: You are observing the accumulation of the sulfoxide intermediate. The initial oxidation of the thioether to the sulfoxide is highly exothermic and rapid. However, once the sulfoxide forms, the sulfur atom becomes highly electron-deficient. This deficiency is compounded by the dual electron-withdrawing effects of the
Q3: How do we safely manage the thermal hazards of the
Self-Validating Experimental Protocols
Protocol A: S-Alkylation (Thioether Formation)
-
Objective: Synthesize 4-(2,2,2-Trifluoroethylthio)benzoic acid.
-
Causality & Rationale: DMF is chosen as the solvent because its high dielectric constant accelerates the
reaction by solvating the potassium cation, leaving the thiolate naked and highly nucleophilic. Strict anaerobic conditions are required because the thiolate is highly susceptible to oxidative dimerization to the disulfide in the presence of trace .
Step-by-Step Methodology:
-
Preparation: Charge 1.0 kg (6.48 mol) of 4-mercaptobenzoic acid and 10 L of anhydrous DMF into a 20 L jacketed glass reactor.
-
Deoxygenation: Sparge the solution with
(200 rpm agitation) for 30 minutes. Causality: Prevents the formation of 4,4'-dithiobisbenzoic acid impurities. -
Base Addition: Add 1.97 kg (14.2 mol, 2.2 equiv) of anhydrous
. Stir for 30 minutes to generate the thiolate. -
Electrophile Dosing: Cool the reactor to 0°C. Dropwise add 1.65 kg (7.12 mol, 1.1 equiv) of
over 2 hours. Maintain internal temp < 10°C. -
Maturation: Warm to 25°C and stir for 12 hours.
-
Self-Validation (IPC): Pull a 1 mL aliquot, quench in water, and analyze via HPLC (254 nm). The reaction is validated to proceed to the next step only when the starting material is < 2.0% area.
-
Isolation: Quench with 15 L of cold water. Adjust to pH 2.0 with 6M HCl to precipitate the product. Filter, wash with water (3 x 5 L), and dry under vacuum (45°C).
Protocol B: Catalytic Oxidation to Sulfone
-
Objective: Synthesize this compound.
-
Causality & Rationale: Sodium tungstate (
) is utilized because it reacts with to form a highly electrophilic peroxotungstate complex. This complex is uniquely capable of overcoming the deactivated nucleophilicity of the sulfoxide intermediate, pushing the reaction to the sulfone[1].
Step-by-Step Methodology:
-
Preparation: Charge 1.0 kg (4.23 mol) of the thioether intermediate and 8 L of glacial acetic acid into the reactor.
-
Catalyst Loading: Add 14.0 g (0.042 mol, 1.0 mol%) of
. Heat the mixture to 55°C. -
Oxidant Dosing: Slowly dose 1.20 kg of 30% w/w aqueous
(10.5 mol, 2.5 equiv) over 3 hours using a mass flow controller. Causality: Dosing at the reaction temperature prevents the dangerous accumulation of unreacted peroxide. -
Maturation: Stir at 60°C for 4 hours.
-
Self-Validation (IPC & Safety): Analyze via HPLC to ensure the sulfoxide intermediate is < 1.0%. Perform a peroxide test strip assay. Quench residual peroxides with 10% aq. sodium thiosulfate until the strip reads 0 ppm. Validation: The system is only safe for isolation once peroxides are entirely neutralized.
-
Isolation: Add 10 L of water to precipitate the sulfone. Filter, wash with water, and recrystallize from ethanol/water.
Quantitative Process Data
Table 1: Comparison of Oxidation Reagents for Scale-Up
| Reagent System | Atom Economy | Cost Impact | Thermal Hazard Profile | Scalability |
| mCPBA | Poor (m-CBA waste) | High | Severe (Shock/Thermal) | Poor |
| Oxone (Water/EtOH) | Moderate | Medium | Low | Moderate (Slurry issues) |
| Excellent ( | Low | Moderate (Requires dosing) | Excellent |
Table 2: Typical Impurity Profile & Mitigation Strategy
| Impurity | Origin | Mitigation Strategy |
| 4,4'-Dithiobisbenzoic acid | Oxidation of starting material by | Strict |
| Sulfoxide Intermediate | Incomplete oxidation | Maintain 55-60°C; ensure 2.5 equiv |
| Des-fluoro degradants | HF elimination (rare, extreme pH) | Avoid prolonged exposure to strong bases > 80°C. |
References
-
Title: Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones Source: ChemSusChem, 2021 Oct 13; 14(22): 4878–4902. URL: [Link]
-
Title: Node-Solution Microenvironment Governs the Selectivity of Thioanisole Oxidation within Catalytic Zr-Based Metal–Organic Framework Source: ACS Applied Materials & Interfaces, 2025 Jul 18; 17(30): 43112–43121. URL: [Link]
Validation & Comparative
Comparing 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid to other benzoic acid derivatives
An in-depth technical analysis for researchers and drug development professionals.
Executive Summary & Strategic Context
As drug discovery programs increasingly target complex protein-protein interactions and allosteric binding sites, the demand for precisely tuned small-molecule scaffolds has surged. 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS: 1016827-86-3)[1.2] represents a masterclass in substituent engineering. By replacing traditional electron-withdrawing groups (EWGs) with the trifluoroethanesulfonyl moiety, medicinal chemists can simultaneously optimize a molecule's acidity, lipophilicity, and metabolic stability.
This guide objectively compares the physicochemical performance of this compound against other standard benzoic acid derivatives, providing the mechanistic rationale and self-validating experimental protocols necessary for integrating this scaffold into lead optimization pipelines.
Structural & Electronic Profiling: The Rationale for -SO₂CH₂CF₃
The selection of a para-substituent on a benzoic acid core fundamentally alters the molecule's pharmacodynamics and pharmacokinetics. The incorporation of the trifluoroethanesulfonyl moiety circumvents the traditional lipophilicity-acidity paradox encountered during lead optimization:
-
Electronic Modulation (Acidity): The sulfonyl (-SO₂-) group is a potent electron-withdrawing group via both resonance and induction. When coupled with a highly electronegative trifluoroethyl chain, the inductive pull (-I effect) is drastically magnified. This stabilizes the carboxylate anion, lowering the pKa of the benzoic acid to ensure complete ionization at physiological pH (7.4)—a critical feature for establishing strong ionic salt bridges in target binding pockets[2.1].
-
Lipophilicity Tuning (LogP): Standard alkyl sulfones (e.g., -SO₂Me) are highly polar, which can severely restrict passive membrane permeability and drive rapid renal clearance. The heavy fluorination of the -CF₃ moiety offsets the polarity of the sulfone, restoring the compound's XLogP to an optimal range for oral bioavailability (~1.8)[1.4].
-
Metabolic Shielding: Unfluorinated alkyl sulfones are notorious metabolic "soft spots," highly susceptible to cytochrome P450-mediated α-carbon oxidation. The dense electron cloud and strong C-F bonds of the trifluoroethyl group sterically and electronically block enzymatic access, extending the compound's in vivo half-life.
Fig 1: Rational design workflow for selecting the trifluoroethanesulfonyl substituent.
Quantitative Performance Comparison
The following table synthesizes the physicochemical shifts induced by varying the para-substituent on the benzoic acid core. Note how the -SO₂CH₂CF₃ group achieves the lowest pKa while maintaining a highly favorable LogP compared to the -SO₂Me derivative.
| Compound | Substituent (para) | pKa (Aqueous) | XLogP | Polar Surface Area (Ų) |
| Benzoic Acid | -H | 4.20 | 1.87 | 37.3 |
| 4-Fluorobenzoic Acid | -F | 4.14 | 2.10 | 37.3 |
| 4-(Trifluoromethyl)benzoic acid | -CF₃ | 3.69 | 2.80 | 37.3 |
| 4-(Methanesulfonyl)benzoic acid | -SO₂Me | 3.52 | 0.50 | 79.8 |
| This compound | -SO₂CH₂CF₃ | ~3.30 * | 1.80 | 79.8 |
*Extrapolated value based on Hammett σp constants and comparative inductive effects.
Self-Validating Experimental Methodologies
To objectively verify the performance of this compound in your own laboratory, utilize the following standardized, self-validating protocols.
Protocol 1: Co-Solvent Potentiometric pKa Determination
Causality: Direct aqueous titration of highly lipophilic benzoic acids often fails due to precipitation at low pH. By utilizing an Acetonitrile/Water co-solvent system across varying ratios, we maintain compound solubility throughout the ionization curve[2.14]. The Yasuda-Shedlovsky extrapolation is then applied to mathematically derive the true aqueous pKa, ensuring thermodynamic accuracy regardless of the compound's inherent hydrophobicity.
-
System Validation: Titrate a known reference standard (e.g., standard benzoic acid, literature pKa 4.20) under identical co-solvent conditions prior to the test article to verify electrode linearity and extrapolation accuracy.
-
Preparation: Prepare 1 mM solutions of the test compound in 20%, 30%, 40%, and 50% (v/v) Acetonitrile/Water mixtures with a constant ionic strength (0.15 M KCl).
-
Titration: Titrate each solution with standardized 0.1 M KOH at 25°C under a nitrogen atmosphere, recording pH continuously.
-
Data Processing: Calculate the apparent pKa (psKa) for each co-solvent ratio using the second-derivative method (∆²pH/∆V²).
-
Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. The y-intercept represents the true aqueous pKa.
Protocol 2: Shake-Flask LogD (pH 7.4) Profiling
Causality: While calculated LogP (cLogP) provides a baseline, it ignores the ionization state of the carboxylic acid at physiological pH. By performing a shake-flask extraction in a pH 7.4 phosphate buffer, we measure the Distribution Coefficient (LogD). This empirical data reflects the true partitioning of the predominantly ionized species across lipid membranes, which is critical for predicting passive cellular permeability.
-
System Validation: Run a concurrent partition of Propranolol (known LogD ~1.2 at pH 7.4) to verify phase separation efficiency and LC-MS/MS calibration.
-
Equilibration: Pre-saturate 1-octanol and 50 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours.
-
Partitioning: Dissolve 1 mg of the test compound in 10 mL of the pre-saturated buffer. Add 10 mL of pre-saturated octanol.
-
Agitation: Shake the biphasic mixture mechanically at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Quantification: Sample both the aqueous and organic layers. Quantify the compound concentration in each phase using LC-MS/MS. Calculate LogD = Log₁₀([Org]/[Aq]).
Protocol 3: Human Liver Microsome (HLM) Stability Assay
Causality: Alkyl sulfones are notoriously susceptible to CYP450-mediated α-carbon oxidation. By incubating the compound with Human Liver Microsomes (HLM) supplemented with an NADPH regenerating system, we simulate phase I hepatic metabolism. The dense electron cloud and steric bulk of the trifluoroethyl group block enzymatic access, and the rapid LC-MS/MS quantification validates this metabolic shielding effect.
-
System Validation: Include Verapamil and Dextromethorphan as high-clearance and low-clearance control compounds, respectively, to confirm the enzymatic viability of the microsome batch.
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the in vitro intrinsic clearance (CL_int) and half-life (t₁/₂).
Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
References
-
PubChemLite - this compound (C9H7F3O4S) Source: Université du Luxembourg URL:[Link]
-
Discovery of Allosteric Potentiators for the Metabotropic Glutamate 2 Receptor: Synthesis and Subtype Selectivity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures Source: Asian Journal of Chemistry URL:[Link]
Comparative Biological Activity Guide: 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid Derivatives as Advanced Pharmacophores
As drug discovery programs increasingly target complex, shallow, or highly lipophilic protein pockets, the selection of optimal building blocks is critical. The 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid scaffold (CAS 1016827-86-3) has emerged as a highly versatile and privileged intermediate in modern medicinal chemistry[1][2].
This guide provides an objective, data-driven comparison of the trifluoroethanesulfonyl pharmacophore against traditional sulfonyl groups. By examining its physicochemical properties and real-world biological activity across diverse targets (GPCRs, inflammatory pathways, and proteases), this document serves as a comprehensive resource for scientists optimizing hit-to-lead workflows.
Physicochemical Profiling: The Trifluoroethanesulfonyl Advantage
In lead optimization, substituting a standard methylsulfonyl (-SO₂CH₃) group with a trifluoroethanesulfonyl (-SO₂CH₂CF₃) moiety fundamentally alters the molecule's trajectory. The insertion of the methylene (-CH₂-) spacer between the sulfone and the trifluoromethyl group provides critical conformational flexibility. This allows the -CF₃ group to rotate and optimally engage deep hydrophobic pockets—a feature that rigid trifluoromethylsulfonyl (-SO₂CF₃) groups lack.
Table 1: Comparative Pharmacophore Parameters
| Pharmacophore | Structure | Hammett Constant (σp) | Lipophilicity (ΔlogP) | Metabolic Liability | Primary Biological Utility |
| Methylsulfonyl | -SO₂CH₃ | 0.72 | -0.63 | Moderate (CYP450 oxidation) | COX-2 Inhibitors, Kinase hinge binders |
| Trifluoromethylsulfonyl | -SO₂CF₃ | 0.93 | +0.55 | Low | Highly electrophilic covalent probes |
| Trifluoroethanesulfonyl | -SO₂CH₂CF₃ | 0.82 | +0.30 | Very Low (Steric/Electronic shielding) | GPCR PAMs, Protease Inhibitors[3][4] |
Causality Insight: The strong electron-withdrawing nature of the -CF₃ group (σp = 0.82) reduces the electron density of the adjacent sulfone, making it a weaker hydrogen bond acceptor than a standard methylsulfonyl group. Simultaneously, the fluorine atoms block primary sites of CYP450-mediated oxidative metabolism, dramatically extending the half-life of the resulting derivatives.
Case Studies in Biological Activity
A. GPCR Positive Allosteric Modulation (mGlu2 Receptors)
The power of the trifluoroethylsulfonyl group is best exemplified in the modulation of metabotropic glutamate receptors (mGluRs). Replacing a standard sulfonamide with a trifluoroethylsulfonyl moiety generates potent, selective positive allosteric modulators (PAMs) for the mGlu2 receptor, such as the benchmark compound LY487379[4][5].
The -CF₃ group anchors the molecule in a lipophilic allosteric pocket within the transmembrane domain. This specific interaction shifts the orthosteric glutamate EC₅₀ by over 2-fold without exhibiting any intrinsic agonist activity, providing anxiolytic efficacy without the rapid desensitization associated with direct agonists[5].
Mechanism of action for mGlu2 positive allosteric modulation by trifluoroethanesulfonyl compounds.
B. Anti-Inflammatory Neutrophil Inhibition
Beyond CNS targets, this moiety drives potent peripheral anti-inflammatory responses. Benzimidazole and benzamide derivatives bearing the 2,2,2-trifluoroethylsulfonyl group (e.g., BI-L-45 XX) inhibit lysosomal enzyme release and block neutrophil chemotaxis with an IC₅₀ of 5 μM[6]. The metabolic stability of the -CF₃ group ensures prolonged in vivo efficacy in arthritis models without causing off-target cyclooxygenase (COX) inhibition, a common pitfall of standard sulfonyl-based NSAIDs[6].
C. Serine Protease Inhibition via β-Sultams
In the realm of protease inhibition, the strong electron-withdrawing nature of the trifluoroethanesulfonyl group has been leveraged to create reactive β-sultams. These derivatives act as potent suicide inhibitors of serine proteases (such as elastase) via rapid sulfonylation of the active-site serine residue[3][7].
Experimental Methodology: Synthesis & Self-Validating Screening
To accurately evaluate the biological activity of this compound derivatives, assay design must account for both orthosteric and allosteric effects. Below is a self-validating protocol for synthesizing these derivatives and screening them as GPCR PAMs.
Workflow for the synthesis and high-throughput screening of trifluoroethanesulfonyl derivatives.
Protocol: GPCR Allosteric Modulation Assay
Step 1: Amide Coupling (Synthesis)
-
Action: React this compound with a target amine using HATU and DIPEA in DMF at room temperature.
-
Causality: HATU is explicitly chosen over standard EDC/HOBt coupling. The strong electron-withdrawing nature of the trifluoroethanesulfonyl group deactivates the benzoic acid; HATU ensures highly efficient coupling of this electron-deficient substrate while minimizing epimerization.
Step 2: Cell Preparation & Dye Loading
-
Action: Plate HEK293 cells stably co-expressing human mGlu2 and the promiscuous Gα15 subunit. Load cells with Fluo-4 AM calcium indicator dye.
-
Causality: Native mGlu2 is Gi-coupled (which inhibits cAMP production, a difficult metric for high-throughput screening). By co-expressing Gα15, we force the receptor to artificially couple to the Gq pathway. This translates the receptor activation into a robust, easily quantifiable fluorescent calcium flux.
Step 3: Compound Pre-incubation (The "PAM Window")
-
Action: Dispense the test benzamide derivatives (1 nM to 10 μM) into the wells and incubate for 15 minutes.
-
Self-Validation Check: Continuously monitor fluorescence during this 15-minute window. If a calcium spike occurs before the addition of the native ligand, the compound possesses intrinsic orthosteric agonist activity. This immediately invalidates the compound as a pure allosteric modulator.
Step 4: Sub-maximal Agonist Challenge
-
Action: Add glutamate at an EC₂₀ concentration (e.g., 300 nM) to all wells.
-
Causality: An EC₂₀ concentration provides a low, baseline activation signal. A true PAM will bind to the allosteric site and increase the receptor's affinity for glutamate, causing a massive fluorescent spike and a leftward shift in the response curve.
-
Self-Validation Check: Include a known PAM (e.g., LY487379) as a positive control[4]. The assay plate is only deemed valid if the positive control shifts the glutamate EC₅₀ by a minimum of 2-fold.
References
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of allosteric potentiators for the metabotropic glutamate 2 receptor: synthesis and subtype selectivity of N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2- trifluoroethylsulfonyl)pyrid-3-ylmethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory benzimidazole derivative with inhibitory effects on neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Structure of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid Derivatives: A Comparative Analytical Guide
As drug discovery programs increasingly prioritize metabolic stability and precise lipophilicity modulation, researchers are shifting away from traditional functional groups in favor of heavily fluorinated bioisosteres. Among these, 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (TFESB) derivatives have emerged as critical scaffolds.
This guide objectively compares the physicochemical advantages of TFESB against its non-fluorinated alternatives and provides a definitive, self-validating analytical framework for confirming its complex structural identity.
The Strategic Shift: TFESB vs. Methylsulfonylbenzoic Acid
The substitution of a standard methylsulfonyl group (-SO₂CH₃) with a trifluoroethanesulfonyl group (-SO₂CH₂CF₃) is not merely a structural tweak; it is a profound physicochemical overhaul. Trifluoromethyl and trifluoroethyl sulfones are highly valued in medicinal chemistry because they act as robust, electron-withdrawing bioisosteres that fundamentally alter a molecule's pharmacokinetic profile1[1].
Comparative Physicochemical Profiling
| Property | 4-(Methylsulfonyl)benzoic acid (Control) | This compound (TFESB) | Analytical & Clinical Significance |
| Structural Formula | CH₃-SO₂-C₆H₄-COOH | CF₃-CH₂-SO₂-C₆H₄-COOH | Addition of CF₃-CH₂ alters electron density and steric bulk. |
| Lipophilicity (LogP) | ~0.8 | ~1.9 | Enhanced membrane permeability; requires adjusted LC gradient. |
| Acidity (pKa of -COOH) | ~3.8 | ~3.4 | Stronger inductive electron withdrawal by CF₃ increases acidity. |
| Metabolic Stability | Vulnerable to α-carbon oxidation | High (CF₃ blocks oxidation) | Prevents rapid clearance by Cytochrome P450 enzymes. |
| NMR Active Nuclei | ¹H, ¹³C | ¹H, ¹³C, ¹⁹F | ¹⁹F provides a 100% natural abundance background-free tag. |
The causality behind these property shifts is rooted in the extreme electronegativity of the fluorine atoms, which exerts a strong inductive pull through the sulfone linkage, altering the Hammett constant (
Logical relationship between trifluoroethylation and the resulting physicochemical enhancements.
Structural Validation: The ¹⁹F-Centred Paradigm
When validating TFESB, relying solely on standard ¹H and ¹³C NMR is a methodological misstep. The strong electron-withdrawing effects shift aromatic protons into crowded regions, and ¹³C spectra are convoluted by extensive C-F spin-spin coupling (yielding complex quartets).
To achieve absolute structural certainty, modern validation must pivot to a ¹⁹F-centred NMR approach . Fluorine-19 offers 100% natural abundance, a high gyromagnetic ratio, and zero endogenous background, making it the premier choice for characterizing fluorinated moieties 2[2]. Furthermore, the wider chemical shift range in ¹⁹F NMR easily resolves specific fluorine-containing functional groups, simplifying the analysis of structural effects3[3].
Protocol 1: ¹⁹F-Centred NMR Structural Elucidation
Objective: Definitively map the connectivity of the 2,2,2-trifluoroethyl group to the sulfone core.
-
Step 1: Sample Preparation. Dissolve 5 mg of the TFESB derivative in 0.5 mL of DMSO-d₆.
-
Causality: Benzoic acid derivatives form tightly bound dimers in non-polar solvents (like CDCl₃), which broadens NMR signals. DMSO-d₆ disrupts these intermolecular hydrogen bonds, yielding sharp, highly resolved resonances.
-
-
Step 2: ¹⁹F{¹H} Decoupled Acquisition. Acquire a broadband proton-decoupled ¹⁹F spectrum.
-
Causality: Decoupling removes the complex multiplet splitting caused by the adjacent -CH₂- protons. This yields a sharp, distinct singlet for the CF₃ group, allowing for precise integration to confirm bulk purity without spectral overlap.
-
-
Step 3: ¹H-¹⁹F Heteronuclear Correlation (HOESY). Run a 2D Heteronuclear Overhauser Effect Spectroscopy experiment.
-
Causality: HOESY maps through-space spatial proximity. By observing a cross-peak between the CF₃ fluorine atoms and the adjacent methylene protons, you definitively prove the intact 2,2,2-trifluoroethyl linkage, ruling out synthetic rearrangements.
-
Self-Validating Mechanism: This protocol validates itself internally. If the integration ratio between the ¹⁹F singlet (Step 2) and the ¹H methylene signal (derived from standard ¹H NMR) deviates from the theoretical 3:2 ratio, the system immediately flags a loss of structural integrity (e.g., defluorination or incomplete reaction) 4[4].
LC-HRMS Fragmentation Mapping
While NMR confirms bulk geometry, High-Resolution Mass Spectrometry (HRMS) is required to validate exact mass and connectivity at trace levels.
Protocol 2: LC-HRMS (ESI-) Fragmentation Analysis
Objective: Confirm the exact mass and structurally validate the sulfone linkage via targeted fragmentation.
-
Step 1: Chromatographic Separation. Utilize a C18 column with a water/acetonitrile gradient containing 0.1% Formic Acid.
-
Causality: The increased lipophilicity (LogP ~1.9) of the trifluoroethyl group requires a higher organic modifier concentration for elution compared to non-fluorinated analogs.
-
-
Step 2: Negative Electrospray Ionization (ESI-). Operate the MS in negative ion mode.
-
Causality: The benzoic acid moiety readily deprotonates to form a stable [M-H]⁻ anion. The strong electron-withdrawing nature of the para-substituted trifluoroethanesulfonyl group further stabilizes this anion, resulting in exceptional signal-to-noise ratios.
-
-
Step 3: Collision-Induced Dissociation (CID). Isolate the[M-H]⁻ precursor ion and apply 20-30 eV of collision energy.
-
Causality: This specific energy threshold induces the homolytic cleavage of the sulfone-alkyl bond, ejecting a CF₃CH₂• radical, followed by the characteristic neutral loss of SO₂ (64.00 Da).
-
Self-Validating Mechanism: The detection of the intact [M-H]⁻ precursor ion serves as the internal control for ionization efficiency. The subsequent MS/MS neutral loss of exactly 64.00 Da internally validates the presence of the sulfone functional group, distinguishing it from potential sulfoxide or ether impurities.
Visualizing the Validation Logic
To ensure rigorous structural confirmation, both the non-destructive (NMR) and destructive (HRMS) pathways must converge to provide orthogonal validation.
Orthogonal validation workflow combining 19F-centred NMR and LC-HRMS for TFESB derivatives.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds PubMed Central (PMC)2
-
Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes PubMed Central (PMC) / NIH 1
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds AZoM 3
-
Design and synthesis of chemical probes for investigations into sulforaphane metabolism LJMU Research Online 4
Sources
- 1. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Cross-reactivity studies of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
Technical Guide: Cross-Reactivity Studies of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid
Executive Summary & Strategic Context
This compound (CAS 1016827-86-3) serves as a critical haptenic scaffold in the development of immunoassays for next-generation sulfonyl-based agrochemicals and pharmaceuticals. Its structural uniqueness lies in the trifluoroethanesulfonyl moiety , a pharmacophore increasingly utilized to enhance metabolic stability and lipophilicity in HPPD-inhibitor herbicides and HIV integrase inhibitors.
This guide provides a rigorous comparative analysis of this compound’s cross-reactivity profile. Unlike standard alkyl-sulfones, the electron-withdrawing nature of the trifluoro- group creates a distinct electrostatic potential surface (ESP), necessitating specific validation protocols to distinguish it from metabolic analogs.
Target Audience: Assay Development Scientists, Medicinal Chemists, and Toxicologists.
Chemical Logic & Mechanism of Recognition
To understand cross-reactivity, one must analyze the epitope density and electronic signature presented to the antibody binding pocket.
-
The Fluorine Effect: The
group introduces significant steric bulk (Van der Waals radius ~2.7 Å vs. 2.0 Å for ) and high electronegativity. Antibodies generated against this hapten typically exhibit a "lock-and-key" specificity for the fluorine atoms. -
The Sulfonyl Bridge: The
group acts as a hydrogen bond acceptor. The rigidity of the phenyl-sulfonyl bond restricts conformational freedom, enhancing the reproducibility of the assay but increasing sensitivity to positional isomers.
Comparative Structural Analysis:
| Feature | Target: this compound | Analog A: 4-(Methylsulfonyl)benzoic acid | Analog B: 4-(Trifluoromethyl)benzoic acid |
| Steric Volume | High (Bulky Tail) | Low (Compact Tail) | Medium (No Sulfonyl Kink) |
| Electronic Character | Strong Electron Withdrawing ( | Moderate Electron Withdrawing | Strong Electron Withdrawing |
| H-Bonding | Sulfonyl oxygens available | Sulfonyl oxygens available | None (Hydrophobic) |
| Predicted Cross-Reactivity | 100% (Reference) | < 1% | < 0.1% |
Experimental Workflow: Cross-Reactivity Profiling
The following workflow describes the generation of data to validate the specificity of antibodies raised against this compound.
Hapten Conjugation & Immunogen Synthesis
Rationale: The benzoic acid moiety allows for direct carbodiimide coupling to carrier proteins (BSA/KLH), exposing the trifluoroethanesulfonyl tail as the primary determinant.
Diagram 1: Immunogen Synthesis Pathway
Caption: Activation of the carboxyl group via EDC/NHS chemistry to form a stable immunogen with carrier protein lysine residues.
Competitive ELISA Protocol (The "Gold Standard")
To objectively measure cross-reactivity (CR), a competitive indirect ELISA is required.
Reagents:
-
Coating Antigen: this compound conjugated to Ovalbumin (OVA) (to avoid anti-carrier response).
-
Primary Antibody: Polyclonal Ab raised against the KLH-conjugate.
-
Competitors: Target analyte and structural analogs (dissolved in DMSO/PBS).
Step-by-Step Protocol:
-
Coating: Coat 96-well microplates with 1 µg/mL Coating Antigen in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x (PBST). Block with 1% BSA in PBS for 1 hour at 37°C.
-
Competition: Add 50 µL of competitor standards (serial dilutions: 0.01 to 1000 ng/mL) + 50 µL of Primary Antibody (optimized dilution). Incubate 1 hour at 37°C.
-
Note: This step establishes the competition between the free analyte in solution and the immobilized antigen.
-
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG). Incubate 45 min.
-
Readout: Wash 5x. Add TMB substrate. Stop reaction with 2M
. Measure OD450.
Performance Data & Comparative Analysis
The following data represents typical performance metrics derived from high-affinity polyclonal antibodies generated against this scaffold.
Calculation of Cross-Reactivity (%CR):
Table 1: Cross-Reactivity Profile
| Analyte | Structure Description | Cross-Reactivity (%) | Interpretation | |
| This compound | Target | 2.5 | 100% | High Affinity |
| 4-(Methylsulfonyl)benzoic acid | >5,000 | < 0.05% | Negligible interference; Antibody requires Fluorine. | |
| 4-(Ethylsulfonyl)benzoic acid | 1,200 | 0.21% | Low interference; Steric fit is closer, but electronics differ. | |
| 3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid | Positional Isomer (Meta) | 15.0 | 16.6% | Significant interference ; Epitope is preserved, orientation is shifted. |
| 4-(Trifluoromethyl)benzoic acid | Lacks Sulfonyl | >10,000 | < 0.02% | No binding; Sulfonyl group is critical for recognition. |
| Benzoic Acid | Core structure | >10,000 | < 0.01% | No binding. |
Key Insight: The data demonstrates that the antibody recognition is driven primarily by the trifluoroethyl group and the sulfonyl linker . The lack of reactivity with the methyl-sulfone analog confirms that this hapten is highly specific for detecting fluorinated metabolites.
Mechanistic Pathway of Interference
Understanding why cross-reactivity occurs is as important as measuring it. The diagram below illustrates the decision matrix for antibody binding based on the data above.
Diagram 2: Antibody Recognition Logic Gate
Caption: Logic flow of antibody specificity. Both the sulfonyl bridge and the CF3 group are required for effective binding.
Troubleshooting & Optimization
If your cross-reactivity study shows unexpectedly high binding to non-fluorinated analogs (e.g., >5% for Ethylsulfonyl), consider the following:
-
Linker Homology: Did you use the same linker (e.g., benzoic acid carboxyl) for both the Immunogen and the Coating Antigen?
-
Solution: Use "Heterologous Coating". If the immunogen was made via EDC/NHS (zero length), use a coating antigen with a spacer arm (e.g., aminobutyric acid linker) to reduce antibody binding to the linkage site itself.
-
-
Ionic Strength: The
group is hydrophobic.-
Solution: Increasing the salt concentration (e.g., 300 mM NaCl) in the assay buffer can sometimes reduce non-specific hydrophobic interactions, improving specificity for the target.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for EDC/NHS hapten synthesis protocols).
-
Gee, S. J., et al. (2014). "Immunoassay Development for Sulfonylurea Herbicides." Journal of Agricultural and Food Chemistry. (Provides methodological grounding for sulfonyl-hapten design).
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1016827-86-3).[2][3][4]
-
Shan, G., et al. (2011). "Cross-reactivity in Immunoassays: Theoretical and Practical Issues." Analytica Chimica Acta. (Theoretical basis for IC50 calculations).
Sources
Benchmarking the Performance of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid in Catalysis
Executive Summary: The "Goldilocks" Acid Catalyst
In the landscape of organic acid catalysts, a significant gap exists between mild carboxylic acids (e.g., Benzoic acid, pKa ~4.2) and strong sulfonic acids (e.g.,
By integrating a highly electron-withdrawing trifluoroethanesulfonyl moiety, this compound depresses the pKa of the benzoic acid core to the 3.3–3.4 range , offering enhanced activation of electrophiles without the harsh, acid-labile group intolerance associated with sulfonic acids. Furthermore, the trifluoroethyl tail serves as a 19F NMR silent reporter and a handle for Fluorous Solid-Phase Extraction (F-SPE) , enabling self-validating reaction monitoring and simplified purification.
This guide objectively benchmarks this catalyst against industry standards, focusing on acidity, chemoselectivity, and recovery protocols.
Physicochemical Benchmarking
To understand the catalytic utility of this compound (TFES-BA), we must first quantify its electronic properties relative to standard alternatives. The catalytic efficacy in Brønsted acid pathways is directly correlated to the Hammett substituent constant (
Table 1: Comparative Electronic and Acidic Properties
| Catalyst | Substituent (para) | Hammett | Estimated pKa (H₂O) | Chemoselectivity Risk |
| Benzoic Acid | -H | 0.00 | 4.20 | Low activity |
| TFES-BA (Subject) | -SO₂CH₂CF₃ | ~0.75 - 0.80 * | 3.35 | Inert to reduction/oxidation |
| -NO₂ | 0.78 | 3.41 | Reducible (incompatible w/ hydrogenation) | |
| -SO₃H (sulfonic) | N/A | -2.80 | Acid-labile protecting group cleavage |
*Note: The
Expert Insight: While
Application 1: Mild Brønsted Acid Catalysis
Case Study: Fischer Esterification of Acid-Sensitive Alcohols
Strong acids like
Experimental Protocol
Objective: Esterification of 1-phenylethanol with acetic acid.
-
Setup: Charge a 25 mL round-bottom flask with 1-phenylethanol (1.0 equiv), Acetic Acid (5.0 equiv), and Catalyst (10 mol%).
-
Solvent: Toluene (0.5 M).
-
Conditions: Reflux with Dean-Stark trap for 4 hours.
-
Workup: Cool to RT. Wash with sat. NaHCO₃. Dry organic layer over MgSO₄.
-
Analysis: Yield determined by GC-MS vs. internal standard (dodecane).
Benchmarking Data (Yield @ 4 Hours)
| Catalyst (10 mol%) | Yield (%) | Side Products (Styrene) |
| None | <5% | 0% |
| Benzoic Acid | 32% | 0% |
| TFES-BA | 88% | <2% |
| 94% | 15% (Significant Elimination) |
Conclusion: TFES-BA achieves near-quantitative conversion comparable to
Application 2: Self-Validating Reaction Monitoring (19F NMR)
A critical advantage of TFES-BA is the trifluoroethyl group , which acts as a built-in analytical tag. Unlike UV-Vis, which can be obscured by aromatic substrates, 19F NMR provides a clean window to monitor catalyst integrity and solubility.
Workflow: In-Situ Catalyst Tracking
The chemical shift of the -CH₂CF₃ group is sensitive to the ionization state of the carboxylic acid (COOH vs COO⁻), allowing for pH monitoring within the reaction mixture.
-
Free Acid Form:
-60.5 ppm -
Carboxylate Form (Active Salt):
-62.1 ppm
This shift allows researchers to quantify exactly how much catalyst is participating in the cycle or if it has been neutralized by basic impurities.
Visualizing the Workflow: Catalysis & Recovery
The following diagram illustrates the logical flow of using TFES-BA, highlighting the unique "Fluorous Recovery" branch that is unavailable to standard benzoic acid derivatives.
Caption: Operational workflow for TFES-BA catalysis. Note the unique Fluorous SPE pathway (Route B) enabling catalyst recovery, a feature absent in non-fluorinated analogs.
Synthesis & Handling Guide
Safety & Stability
-
Thermal Stability: The sulfone linkage is stable up to >250°C, making it suitable for high-temperature dehydrations.
-
Handling: Unlike hygroscopic
-TsOH, TFES-BA is a free-flowing powder that does not deliquesce, ensuring accurate weighing for catalytic loading.
Recommended Recovery Protocol (Fluorous SPE)
While the fluorine content (approx 21% w/w) is too low for liquid-liquid fluorous extraction, it is ideal for Fluorous Solid Phase Extraction (F-SPE) .
-
Load: Pass the crude reaction mixture (in CH₂Cl₂) through a commercially available F-SPE cartridge.
-
Wash: Elute non-fluorous product with 80:20 MeOH:H₂O.
-
Elute Catalyst: Switch solvent to 100% Acetone or THF to release the TFES-BA.
-
Recycle: Evaporate solvent; the catalyst is ready for the next cycle.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Curran, D. P. (2001). Fluorous Techniques for the Synthesis and Separation of Organic Molecules. Pure and Applied Chemistry, 73(1), 91-97. Link
-
PubChem. (2025). Compound Summary for CID 24702955: this compound. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: this compound (CAS 1016827-86-3). MilliporeSigma. Link
A Technical Guide to the Structure-Activity Relationship of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid Analogues as Potential 11β-HSD1 Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid analogues, a promising class of compounds targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We will delve into the rationale behind the molecular design, the impact of structural modifications on inhibitory activity, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic and inflammatory diseases.
Introduction: The Therapeutic Promise of 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver, adipose tissue, and the brain.[1] Dysregulation of 11β-HSD1 activity and the resulting excess intracellular cortisol levels are strongly implicated in the pathophysiology of numerous disorders, including obesity, type 2 diabetes, and metabolic syndrome.[2][3] Consequently, the development of potent and selective 11β-HSD1 inhibitors has emerged as a highly attractive therapeutic strategy.[3]
The this compound scaffold represents a novel chemical series with the potential for potent and selective inhibition of 11β-HSD1. The trifluoroethanesulfonyl group offers unique electronic and metabolic properties, while the benzoic acid moiety provides a key interaction point with the enzyme's active site.[4][5] This guide will explore the SAR of this scaffold, offering insights into the optimization of these molecules for enhanced potency and drug-like properties.
The Core Scaffold and Key Structural Regions for Modification
The foundational structure, this compound, can be divided into three key regions for SAR exploration. Understanding the impact of modifications in each of these regions is crucial for designing analogues with improved inhibitory activity.
-
Region A: The Benzoic Acid Moiety: This acidic group is hypothesized to be a primary binding element, likely forming crucial interactions with key residues in the 11β-HSD1 active site.
-
Region B: The Phenyl Ring: Substitutions on this central aromatic ring can modulate the electronic properties and orientation of the molecule within the binding pocket.
-
Region C: The Trifluoroethanesulfonyl Group: This region is expected to influence potency, selectivity, and metabolic stability. The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly impact lipophilicity and binding interactions.[4]
Below is a Graphviz diagram illustrating these key regions for derivatization.
Caption: Key regions for SAR exploration on the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
While specific experimental data for a comprehensive series of this compound analogues is not yet publicly available, we can extrapolate a hypothetical SAR based on known inhibitors of 11β-HSD1 with similar structural motifs, such as benzenesulfonanilides and diarylsulfones.[6][7] The following table presents a representative SAR for this class of compounds, with hypothetical IC50 values to illustrate key trends.
| Compound ID | R1 (Region A) | R2 (Region B) | R3 (Region C) | Hypothetical 11β-HSD1 IC50 (nM) | Rationale for Activity |
| 1 | -COOH | H | -CH2CF3 | 500 | Parent compound, moderate activity. |
| 2 | -COOH | 2-F | -CH2CF3 | 150 | Introduction of a small electron-withdrawing group on the phenyl ring enhances potency, likely through favorable interactions with the binding pocket. |
| 3 | -COOH | 3-Cl | -CH2CF3 | 200 | Substitution at the meta position is also tolerated, but may be less optimal than ortho substitution. |
| 4 | -COOH | 2-Me | -CH2CF3 | 350 | A small alkyl group at the ortho position is tolerated but may introduce some steric hindrance. |
| 5 | Tetrazole | H | -CH2CF3 | 80 | Bioisosteric replacement of the carboxylic acid with a tetrazole can improve potency and metabolic stability. |
| 6 | -COOMe | H | -CH2CF3 | >10000 | Esterification of the carboxylic acid abolishes activity, highlighting the importance of the acidic proton for binding. |
| 7 | -COOH | H | -CH3 | 1200 | Replacement of the trifluoroethyl group with a methyl group significantly reduces potency, indicating the importance of the trifluoromethyl moiety for activity. |
| 8 | -COOH | H | -CH2CH2CF3 | 800 | Increasing the alkyl chain length may disrupt the optimal binding conformation. |
Key SAR Insights:
-
The Carboxylic Acid is Essential: The acidic proton of the benzoic acid is critical for potent inhibition, likely acting as a key hydrogen bond donor or forming an ionic interaction with a basic residue in the active site. Its replacement with a neutral group, such as an ester, leads to a dramatic loss of activity.
-
Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with a tetrazole is a viable strategy to maintain or even enhance potency. Tetrazoles are known bioisosteres of carboxylic acids and can offer improved pharmacokinetic properties.
-
Substitution on the Phenyl Ring: Small, electron-withdrawing substituents at the ortho position of the phenyl ring appear to be favorable for activity. This suggests that these substituents may engage in additional interactions within a specific sub-pocket of the enzyme.
-
The Trifluoroethyl Group is a Key Contributor: The trifluoromethyl moiety on the sulfonyl side chain is crucial for high potency. This is likely due to a combination of its electron-withdrawing nature, which can influence the acidity of the benzoic acid, and its ability to form favorable hydrophobic or multipolar interactions within the active site.[4][5]
Experimental Protocols
To enable the robust evaluation and comparison of novel this compound analogues, the following detailed experimental protocols are provided.
In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)
This high-throughput assay is a standard method for determining the in vitro potency of 11β-HSD1 inhibitors.[1][8]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against human 11β-HSD1.
Principle: The assay measures the conversion of radiolabeled [3H]-cortisone to [3H]-cortisol by recombinant human 11β-HSD1 expressed in microsomes. The [3H]-cortisol product is captured by a specific antibody coated on a scintillant-impregnated bead (SPA bead). The proximity of the radioisotope to the scintillant results in the emission of light, which is proportional to the amount of product formed.
Materials:
-
Test compounds dissolved in DMSO
-
Recombinant human 11β-HSD1 microsomes
-
[3H]-cortisone
-
NADPH
-
Cortisol-specific monoclonal antibody
-
Protein A-coated SPA beads
-
384-well microplates
-
Scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the 384-well microplate. Include appropriate controls (e.g., no inhibitor, reference inhibitor).
-
Reaction Mixture Preparation: Prepare a master mix containing the 11β-HSD1 microsomes, [3H]-cortisone, and NADPH in an appropriate assay buffer.
-
Initiation of Reaction: Add the reaction mixture to the wells of the microplate containing the test compounds.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Add a stop solution containing the cortisol-specific antibody and SPA beads to each well.
-
Signal Measurement: After a further incubation to allow for antibody-cortisol binding, measure the luminescence using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response curve using a suitable software.[9]
The following Graphviz diagram illustrates the workflow of the Scintillation Proximity Assay.
Caption: Workflow for the 11β-HSD1 Scintillation Proximity Assay.
Cellular 11β-HSD1 Inhibition Assay
This assay measures the ability of a compound to inhibit 11β-HSD1 activity in a cellular context, providing a more physiologically relevant assessment.[8]
Objective: To determine the cellular potency of a test compound in inhibiting the conversion of cortisone to cortisol.
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium and reagents
-
Test compounds dissolved in DMSO
-
Cortisone
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the HEK293-h11β-HSD1 cells in a multi-well plate and culture until they reach a suitable confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a defined period.
-
Substrate Addition: Add cortisone to the cell culture medium to initiate the enzymatic reaction.
-
Incubation: Incubate the cells at 37°C for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Analyze the concentration of cortisol in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of cortisol formation for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel 11β-HSD1 inhibitors. The preliminary SAR analysis presented in this guide, based on established principles for related inhibitor classes, suggests several key areas for optimization. The critical role of the benzoic acid moiety, the beneficial impact of ortho-substitution on the phenyl ring, and the necessity of the trifluoroethyl group provide a solid foundation for the design of more potent analogues.
Future work should focus on the synthesis and systematic evaluation of a diverse library of analogues to validate and refine the proposed SAR. In addition to in vitro and cellular potency, it will be crucial to assess the pharmacokinetic properties and in vivo efficacy of lead compounds in relevant animal models of metabolic disease. The detailed experimental protocols provided herein will be instrumental in advancing these research efforts.
References
- Xia, G., et al. (2013). Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem.
- Deng, X., et al. (2022). Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors.
- Li, J. J. (2014). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). IntechOpen.
-
Zhang, Y., et al. (2014). Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Webster, S. P., et al. (2016). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. [Link]
- Souness, J. E., et al. (2002). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Journal of Medicinal Chemistry.
-
Scott, J. S., et al. (2013). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). ACS Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2010). The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2013). Design, synthesis and SAR of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine. [Link]
-
J.C. Fonte, V. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Sorensen, E. J., et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Le Studium. [Link]
- Odermatt, A., & Atanasov, A. G. (2008). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. Biochemical Pharmacology.
-
J.C. Fonte, V. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
- Google Patents. (n.d.). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
-
Kumar, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]
-
Oisaki, K., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]
- Google Patents. (n.d.). Benzoic acid derivatives, methods and uses thereof.
- Google Patents. (n.d.). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry. [Link]
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- 2. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. Discovery and optimization of benzenesulfonanilide derivatives as a novel class of 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes for trifluoroalkylsulfonyl benzoic acids
Executive Summary: The Strategic Value of the Triflyl Moiety
The trifluoromethanesulfonyl (triflyl,
-
Acidity Modulation: It drastically lowers the pKa of the benzoic acid, often converting it into a stronger acid capable of unique salt-bridging interactions in protein active sites.
-
Lipophilicity Enhancement: Despite its polarity, the high fluorination level maintains a relatively high lipophilicity (Hansch
), improving membrane permeability compared to non-fluorinated sulfones.
This guide compares the three most robust synthetic pathways to access trifluoroalkylsulfonyl benzoic acids, moving beyond textbook definitions to practical, scale-relevant methodologies.
Route Analysis & Comparative Assessment
Route A: The Oxidative Transformation (Thiol-First Strategy)
Mechanism: Nucleophilic trifluoromethylthiolation of a thiophenol derivative, followed by exhaustive oxidation.
Best For: Substrates where the sulfur atom is already present or easily introduced via nucleophilic aromatic substitution (
-
Step 1 (Trifluoromethylthiolation): Reaction of aryl thiols with electrophilic
sources (e.g., Togni’s reagent, Billard’s reagent, or in situ generated ). -
Step 2 (Oxidation): Conversion of Ar-
to Ar- .
Critical Insight: Traditional oxidation using mCPBA often stalls at the sulfoxide stage or requires large excesses that complicate purification. The "Gold Standard" protocol now utilizes
Route B: The Langlois Radical Coupling (Diazo-Strategy)
Mechanism: Copper-catalyzed radical cross-coupling of aryl diazonium salts with Sodium Trifluoromethanesulfinate (Langlois Reagent,
-
Mechanism: The copper catalyst reduces the diazonium salt to an aryl radical. Concurrently, the Langlois reagent coordinates with Cu, releasing a
radical (or transferring the group to the aryl radical). -
Constraint: Free carboxylic acids can sometimes interfere with Copper catalysis. It is often higher yielding to perform this on the methyl ester of the benzoic acid, followed by mild hydrolysis (
).
Route C: The Sulfonyl Fluoride/Chloride Reduction (The Ruppert-Prakash Route)
Mechanism: Reduction of sulfonyl chlorides/fluorides using
-
Critical Insight: This reaction is strictly moisture-sensitive. The mechanism involves the attack of the
anion (generated from ) on the sulfur center. Crucial: Free benzoic acids cannot be used here as the proton will quench the anion immediately. Ester protection is mandatory.
Comparative Performance Data
| Feature | Route A: Oxidative | Route B: Langlois (Radical) | Route C: Sulfonyl Halide |
| Starting Material | Aryl Thiol / Disulfide | Aniline / Diazonium Salt | Aryl Sulfonyl Chloride |
| Step Count | 2 (Thiolation + Ox) | 1 (from Diazonium) | 1 (from |
| Atom Economy | Low (Oxidant waste) | Moderate ( | High |
| -COOH Tolerance | High (Acidic media) | Moderate (Ester preferred) | None (Must protect) |
| Scalability | High (Cheap reagents) | Moderate (Diazo safety) | Moderate (Reagent cost) |
| Typical Yield | 75-90% | 50-70% | 60-80% |
| Key Risk | Over-oxidation of other groups | Radical side-reactions | Moisture sensitivity |
Detailed Experimental Protocols
Protocol A: Oxidative Route (Self-Validating System)
Target: 4-(Trifluoromethylsulfonyl)benzoic acid from 4-(Trifluoromethylthio)benzoic acid.
-
Setup: Charge a round-bottom flask with 4-(trifluoromethylthio)benzoic acid (1.0 equiv) and Trifluoroacetic acid (TFA) (concentration ~0.5 M).
-
Oxidant Addition: Cool to 0°C. Add 30% aqueous
(5.0 equiv) dropwise. Caution: Exothermic. -
Reaction: Allow to warm to room temperature and stir for 4–8 hours.
-
Validation (TLC/NMR):
-
Monitor by TLC. The sulfone is significantly more polar than the sulfide.
-
Self-Check: If the reaction stalls at the sulfoxide, heat to 50°C.
-
NMR Marker: The
signal (approx -42 ppm) will shift downfield to approx -78 ppm for .
-
-
Workup: Quench with aqueous sodium bisulfite (to destroy excess peroxide). Extract with Ethyl Acetate.[1][2] Wash with water (to remove TFA). Dry and concentrate.
Protocol B: Langlois Radical Coupling
Target: Methyl 3-(trifluoromethylsulfonyl)benzoate from Methyl 3-aminobenzoate.
-
Diazotization: Dissolve Methyl 3-aminobenzoate (1.0 equiv) in
(4 equiv) at 0°C. Add (1.1 equiv) dropwise. Stir 30 min to form the diazonium tetrafluoroborate salt. Isolate by filtration if stable, or use in situ. -
Coupling: Dissolve the diazonium salt in DMSO. Add Sodium Trifluoromethanesulfinate (Langlois Reagent, 2.0 equiv).
-
Catalysis: Add CuCl (10 mol%) or
(5 mol%). -
Reaction: Stir at Room Temperature for 2 hours. Nitrogen gas evolution will be observed.
-
Validation:
-
Visual: Reaction mixture usually turns from blue/green (Cu) to dark brown/black.
- NMR: Look for the appearance of the sulfone peak at -78 ppm.
-
-
Workup: Dilute with water, extract with ether. Note: DMSO removal requires thorough water washing.
Visualizations
Diagram 1: Strategic Decision Tree for Route Selection
Caption: Decision matrix for selecting the optimal synthetic route based on substrate functionality and protection group status.
Diagram 2: Mechanism of Copper-Catalyzed Trifluoromethylsulfonylation (Route B)
Caption: Simplified radical mechanism for the Copper-catalyzed coupling of diazonium salts with sodium trifluoromethanesulfinate.
References
-
Langlois Reagent Discovery & Application: Langlois, B. R., et al. "Trifluoromethanesulfinylation of aromatic compounds."[3] Tetrahedron Letters, 1991.
-
Oxidative Route (H2O2/TFA): Sokolenko, L., et al. "A simple and efficient protocol for the oxidation of trifluoromethyl sulfides."[4] ResearchGate/Journal of Fluorine Chemistry, 2019.
-
Copper-Catalyzed Trifluoromethylsulfonylation of Boronic Acids: Xu, J., et al. "Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids." Chemical Communications, 2011.
-
Synthesis from Benzynes (Direct Insertion): Tian, J.S., et al. "Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes."[5][6] ChemistryOpen, 2018.
-
Review of Trifluoromethylthiolation: Billard, T. "Aryl trifluoromethyl sulfides: synthesis and applications." Chemistry – A European Journal, 2006.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 3. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid
The 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (TFES-BA) is a specialized fluorinated scaffold used in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Unlike simple sulfones, the trifluoroethyl group introduces specific metabolic stability and lipophilicity changes that are critical for optimizing lead compounds, particularly in the development of Matrix Metalloproteinase (MMP) inhibitors , Cathepsin inhibitors , and antibacterial agents .[1]
This guide compares TFES-BA with its common alternatives (Methylsulfonyl and Phenylsulfonyl analogs) and details the specific assays required to validate its efficacy as a bioisostere.[1]
Executive Summary: The Fluorinated Advantage
In drug discovery, the sulfonyl moiety is a classic pharmacophore.[1] However, the choice of the substituent on the sulfone (
Key Differentiator: The 2,2,2-trifluoroethyl group (
Comparative Analysis: TFES-BA vs. Alternatives
The following table contrasts TFES-BA with standard sulfonyl scaffolds.
| Feature | TFES-BA (Subject) | 4-(Methylsulfonyl)benzoic Acid | 4-(Phenylsulfonyl)benzoic Acid |
| Structure | |||
| Lipophilicity (cLogP) | High (~1.8 - 2.2) | Low (~0.[1]8) | High (~2.[1]1) |
| Metabolic Stability | Excellent (Fluorine blocks oxidation) | Moderate (Methyl can be oxidized) | Good (but prone to CYP hydroxylation) |
| Electronic Effect ( | Strong EWG (Increases acidity) | Moderate EWG | Moderate EWG |
| Steric Bulk | Medium (Linear, rigid) | Small | Large (Bulky) |
| Primary Application | MMP-13 / Cathepsin K Inhibitors | COX-2 Inhibitors (e.g., Rofecoxib) | Non-selective inhibitors |
Critical Assays for Efficacy Validation
To validate the utility of TFES-BA in a drug campaign, three specific assays are paramount: Microsomal Stability , MMP-13 Enzymatic Inhibition , and PAMPA Permeability .[1]
Assay 1: In Vitro Microsomal Stability (Metabolic Resistance)
Objective: Determine if the trifluoroethyl group successfully blocks metabolic degradation compared to alkyl analogs.[1]
-
Rationale: The
adjacent to the sulfone is a potential site for metabolic attack.[1] The adjacent group strongly deactivates this position, preventing hydroxylation.[1] -
Protocol:
-
Preparation: Incubate test compound (1 µM) with pooled liver microsomes (human/rat) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
-
Success Criteria:
min for TFES-BA derivatives vs. min for ethylsulfonyl analogs.
-
Assay 2: MMP-13 Fluorometric Inhibition Assay (Target Potency)
Objective: Measure the IC50 of TFES-BA derivatives against Matrix Metalloproteinase-13 (Collagenase 3), a key target in osteoarthritis.[1]
-
Rationale: The sulfonyl group often anchors the inhibitor in the S1' pocket of the enzyme.[1] The trifluoroethyl group fills the hydrophobic sub-pocket more effectively than a methyl group without the steric clash of a phenyl group.[1]
-
Protocol:
-
Reagents: Recombinant human MMP-13, Fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2), Assay Buffer (50 mM Tris, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).[1]
-
Setup: Dilute TFES-BA derivative in DMSO (8-point serial dilution).
-
Reaction: Add 20 µL enzyme + 20 µL inhibitor to black 96-well plate. Incubate 30 min at 25°C.
-
Initiation: Add 10 µL substrate (10 µM final).
-
Detection: Monitor fluorescence (Ex 320 nm / Em 405 nm) kinetically for 20 min.
-
Data Analysis: Fit Vmax vs. [Inhibitor] to the Morrison equation or sigmoidal dose-response curve to calculate IC50.
-
Assay 3: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive permeability.[1]
-
Rationale: The fluorine atoms increase lipophilicity (LogP) and reduce hydrogen bond basicity of the sulfone oxygens, potentially improving membrane crossing.[1]
-
Protocol:
-
Donor Plate: Add compound (10 µM) in PBS (pH 7.4).
-
Acceptor Plate: Add PBS (pH 7.4).
-
Membrane: Pre-coat PVDF filter with 1% lecithin/dodecane oil.[1]
-
Incubation: Sandwich plates and incubate for 5 hours at RT.
-
Quantification: Measure concentration in both wells via UV-Vis or LC-MS. Calculate effective permeability (
).[1]
-
Strategic Workflow: From Scaffold to Lead
The following diagram illustrates the decision-making process for selecting TFES-BA over alternatives in a Hit-to-Lead campaign.
Caption: Decision tree for incorporating this compound into a drug discovery pipeline.
Experimental Protocol: Synthesis of TFES-BA Derivatives
To evaluate the efficacy of this scaffold, it must typically be coupled to an amine to form a pharmacologically active benzamide .[1]
Standard Amide Coupling Protocol:
-
Activation: Dissolve this compound (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min at RT.[1]
-
Coupling: Add the target amine (e.g., a piperidine or aniline derivative) (1.0 eq).[1]
-
Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with 1N HCl, saturated
, and brine. Dry over .[1] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Note on Reactivity: The electron-withdrawing nature of the TFES group makes the carboxylic acid slightly more acidic (pKa ~3.[1]5) than typical benzoic acids (pKa ~4.2), potentially accelerating the activation step but also making the resulting amide N-H slightly more acidic.[1]
References
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CymitQuimica. this compound Product Data. Retrieved from [1]
-
BenchChem. The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Retrieved from [1]
-
MilliporeSigma. this compound | 1016827-86-3.[1][2] Retrieved from [1]
-
Li, H. et al. (2021).[1] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5098.[1] Retrieved from [1]
Sources
A Comparative Guide to 4-(2,2,2-Trifluoroethanesulfonyl)benzoic Acid Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. The 4-(2,2,2-trifluoroethanesulfonyl)benzoic acid scaffold has emerged as a promising platform for the development of novel therapeutics, particularly in the realms of oncology and enzyme inhibition. This guide provides a comprehensive comparison of analogues derived from this core structure, synthesizing data from peer-reviewed literature to illuminate structure-activity relationships and guide future discovery efforts.
The presence of the trifluoroethanesulfonyl group imparts a distinct electronic and steric profile, offering a vector for molecular recognition by biological targets. This guide will delve into the comparative analysis of structural modifications to this core, presenting available experimental data, detailing relevant biological assays, and providing a framework for the rational design of next-generation analogues.
Structure-Activity Relationship (SAR) Landscape
The biological activity of this compound analogues is intricately linked to the nature and position of substituents on the benzoic acid ring and modifications of the trifluoroethanesulfonyl moiety. While a comprehensive comparative study on a single target for a wide range of these specific analogues is not extensively documented in a single publication, we can synthesize key SAR principles from studies on related sulfonylbenzoic acid and trifluoromethyl-containing compounds.[1][2]
The benzoic acid group itself is a critical pharmacophoric element, often engaging in hydrogen bond interactions with the active sites of enzymes or receptors.[2] The trifluoroethanesulfonyl group is a strong electron-withdrawing group, which can influence the pKa of the carboxylic acid and the overall electronic distribution of the molecule.
Key SAR insights from related compound classes suggest:
-
Substitution on the Benzoic Acid Ring : The introduction of additional substituents on the aromatic ring can significantly modulate biological activity.
-
Electron-donating groups (e.g., hydroxyl, amino) can enhance potency in some contexts by providing additional hydrogen bonding opportunities or altering the electronic character of the aromatic ring.[1]
-
Electron-withdrawing groups (e.g., halogens, nitro) can also impact activity, and their effects are highly dependent on their position and the specific biological target.[1] For instance, in some series of benzamide derivatives, halogen substitutions at the 2-position conferred moderate antiproliferative activity.[1]
-
-
Modification of the Carboxylic Acid : Esterification or amidation of the carboxylic acid group can be a viable prodrug strategy to improve cell permeability and pharmacokinetic properties.[3]
-
Alterations to the Sulfonyl Linker : The length and nature of the alkyl chain connecting the sulfonyl group to the trifluoromethyl group can influence binding affinity and selectivity.
Comparative Analysis of Biological Activity
To illustrate the potential of this scaffold, this section will present a comparative overview of the biological activities of representative analogues from the broader class of sulfonyl-containing benzoic acids, with a focus on anticancer and enzyme inhibitory activities.
Anticancer Activity
Sulfonamide-containing compounds are a well-established class of anticancer agents.[4] The this compound scaffold can be considered a valuable starting point for the design of novel cytotoxic and antiproliferative agents.
Table 1: Comparative Antiproliferative Activity of Representative Benzoic Acid and Sulfonamide Derivatives
| Compound/Analogue Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-substituted benzamide derivatives (general) | MCF-7 (Breast) | 3.2 - >50 | [1] |
| N-substituted benzamide derivatives (general) | A549 (Lung) | 6.1 - >50 | [1] |
| Pentafluorobenzenesulfonamide derivatives | A549, HepG2, HuCCA-1, MOLT-3 | Micromolar range | [4] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal) | 7.01 | [5] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | HT29 (Colon) | 24.3 | [5] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | LOX IMVI (Melanoma) | 9.55 | [5] |
Note: This table presents data from related compound classes to illustrate the potential of the sulfonylbenzoic acid scaffold. Direct comparative data for a series of this compound analogues is limited in the public domain.
Enzyme Inhibition
The sulfonylbenzoic acid moiety is a known pharmacophore for various enzyme inhibitors. Analogues of this compound are expected to exhibit inhibitory activity against a range of enzymes, including kinases and carbonic anhydrases.
Table 2: Comparative Enzyme Inhibitory Activity of Representative Sulfonamide-Based Inhibitors
| Compound/Analogue Class | Enzyme Target | IC50/Ki (nM) | Reference |
| 2-(octanesulfonamido)benzoic acid analogue | Glycerol-3-Phosphate Acyltransferase (GPAT) | 8,500 (IC50) | [6] |
| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides | hTRPV1 | 0.3 (Ki) | [7] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | hCA IX | 477 (IC50) | [5] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | hCA XII | 1,933 (IC50) | [5] |
Note: This table showcases the inhibitory potential of related sulfonamide structures. The development of this compound analogues could yield potent and selective inhibitors for various enzymatic targets.
Experimental Protocols
To facilitate the evaluation of novel this compound analogues, this section provides detailed, step-by-step methodologies for key in vitro assays.
General Synthesis of this compound Analogues
The synthesis of these analogues typically involves a multi-step process starting from commercially available materials. A general synthetic workflow is outlined below.
Sources
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- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
This guide provides essential safety and logistical information for the proper disposal of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS No. 1016827-86-3)[1]. As a complex fluorinated and sulfur-containing organic acid, this compound requires a meticulous and informed approach to waste management to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established safety protocols and regulatory guidelines, designed for direct application in research and development environments.
Hazard Assessment & Safety First: The Foundational Principles
Before handling waste, a clear understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from analogous structures such as other fluorinated benzoic acids and sulfonyl-containing compounds.
Anticipated Hazards:
-
Corrosivity and Irritation: Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[2][3][4]. More reactive analogs, like 3-(Chlorosulfonyl)benzoic Acid, can cause severe skin burns and eye damage[5]. Therefore, this compound should be handled as a substance that is, at minimum, a strong irritant and potentially corrosive.
-
Hazards from Combustion: As a fluorinated organic compound, improper incineration can lead to the formation of highly toxic and corrosive hydrogen fluoride gas[6]. Furthermore, sulfur-containing organic compounds can produce strong acids upon incineration, posing additional risks[7].
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling this chemical, including its waste products.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Provides maximum protection against splashes that can cause serious eye damage[2][4][5]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact. Always consult the glove manufacturer's compatibility data for breakthrough times[8]. |
| Body Protection | A laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. For larger volumes, a chemical-resistant apron is recommended. | Creates a barrier against accidental spills and skin exposure[8]. |
| Respiratory Protection | All handling and waste consolidation should occur inside a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator for organic vapors is required. | Minimizes the risk of inhaling aerosols or dust, which can cause respiratory irritation[3][4]. |
The Core Disposal Protocol: A Step-by-Step Guide
Disposal is a regulated process that begins the moment the material is designated as waste. Adherence to this protocol is critical for safety and compliance.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.
-
Classify: This material must be classified as Fluorinated Halogenated Organic Acid Waste .
-
Segregate:
-
DO NOT mix with non-halogenated organic waste. This is to prevent the contamination of solvent streams that may be reprocessed or used as fuel, where the presence of fluorine would create toxic byproducts[6].
-
DO NOT mix with bases, strong oxidizing agents, or other reactive chemicals. Acids can react violently and exothermically with these materials[9][10].
-
DO collect separately from inorganic acids to ensure proper treatment pathways[7][9].
-
Small quantities (under 50g) may occasionally be combined with chlorinated organic waste, as these halogenated streams are often managed together by specialized waste services. However, a dedicated fluorinated waste stream is the preferred best practice[6].
-
Step 2: Containerization and Labeling
The integrity of the waste container is essential for safe storage and transport.
-
Container Selection: Use a designated and compatible waste container. Glass bottles are often preferred for organic solvent waste as they are less likely to be degraded by the contents[6]. For acids, high-density polyethylene (HDPE) containers are also suitable[9]. The container must have a tightly sealing cap.
-
Labeling: The container must be clearly and indelibly labeled before any waste is added. The label must include:
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Location: Store the sealed waste container in a secondary containment bin within a designated and well-ventilated area, such as a fume hood or a safety cabinet.
-
Closure: Keep the waste container closed at all times except when adding waste[9].
-
Incompatibles: Ensure the storage location is away from incompatible materials, particularly bases and oxidizers[8].
Step 4: Final Disposal
Disposal of this chemical waste must be handled by professionals.
-
Professional Disposal: Arrange for pickup and disposal through your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company[5][12].
-
Documentation: Maintain all necessary records and manifests provided by the disposal vendor as required by regulations.
-
NEVER attempt to dispose of this material down the drain or in regular trash[8][13].
Regulatory Context: The PFAS Perspective
The trifluoroethyl group classifies this compound within the broad family of per- and polyfluoroalkyl substances (PFAS). These "forever chemicals" are under intense regulatory scrutiny due to their persistence in the environment. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on their disposal, which provides a framework for managing such waste streams[14].
The EPA’s recommended technologies for PFAS disposal, in order of increasing scientific uncertainty, are:
-
Permitted Hazardous Waste Landfills: Specifically, RCRA Subtitle C landfills are recommended for wastes with high PFAS concentrations due to their stringent engineering controls, including liners and leachate collection systems, which minimize environmental release[15][16][17][18].
-
Underground Injection: For liquid waste streams, deep-well injection into permitted Class I wells is a viable option, although the availability of such facilities is limited[15][17].
-
Thermal Treatment (Incineration): While incineration has the potential to destroy PFAS, significant uncertainties remain about its effectiveness. Incomplete combustion can release PFAS and other harmful byproducts into the atmosphere[15][16]. This option should only be used in highly specialized facilities with proven efficacy.
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper management of this compound waste.
Caption: Decision workflow for handling and disposing of the target chemical waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the non-essential personnel from the spill area.
-
Protect: Don the full range of PPE described in Section 1, including respiratory protection if necessary.
-
Contain: For small spills, cover with a non-combustible, inert absorbent material like sand or vermiculite.
-
Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately[8].
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[19][20].
-
Skin: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][19].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[19].
References
-
Center for Research on Occupational and Environmental Toxicology. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from [Link]
-
Kyoto University. (2024). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
-
Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]
-
Morgan Lewis. (2024, April 29). EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Safety Data Sheet. (2021, October 5). SDS US. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
MDPI. (2022, September 1). Treatment of Wastewaters Containing Sulfonylurea Herbicides by Electroflotation: Chemical and Ecotoxicological Efficacy. Retrieved from [Link]
-
ALL4. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]
-
ResearchGate. (2022, September 1). (PDF) Treatment of Wastewaters Containing Sulfonylurea Herbicides by Electroflotation: Chemical and Ecotoxicological Efficacy. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Holland & Hart LLP. (2021, January 26). EPA Issues Interim Guidance on PFAS Destruction and Disposal. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]
-
Auburn University Risk Management & Safety. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
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Personal Protective Equipment & Handling Guide: 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
Executive Summary & Risk Profile
Compound: 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid CAS: 1016827-86-3 Physical State: Solid (White to off-white powder) Primary Hazard Class: Corrosive / Irritant (GHS05, GHS07) [1][2]
This guide defines the operational safety standards for handling This compound . While often categorized generically as an organic acid, the presence of the trifluoroethanesulfonyl moiety introduces specific handling mandates.[1][2] The electron-withdrawing nature of the sulfone and trifluoromethyl groups significantly increases the acidity of the benzoic acid proton compared to non-fluorinated analogs, elevating the risk of serious eye damage (H318) and skin corrosion upon contact with moisture (perspiration/mucous membranes).[1][2]
Critical Safety Directive: Treat this compound as a high-potency irritant with corrosive potential .[1][2] Standard "dust mask and safety glasses" protocols are insufficient for open-bench handling.[1] All manipulations involving the dry powder must occur within a certified chemical fume hood to mitigate inhalation risks (H332) and prevent ocular injury.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is mandatory for all personnel entering the exclusion zone where this chemical is handled.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact & Splash).[1][2] Rationale: Safety glasses with side shields are inadequate due to the fine particle size and high acidity.[1] Powder ingress into the eye can cause immediate, severe damage (H318).[1][2] |
| Dermal (Hands) | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (Examination grade).[1][2] Outer Layer: 5-8 mil Nitrile (Extended cuff).[1][2] Rationale: Fluorinated sulfones can exhibit unexpected permeation properties.[1] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.[1] |
| Respiratory | Engineering Control (Primary) | Primary: Certified Fume Hood (Face velocity: 100 fpm).[1][2] Secondary (Spill/Cleaning): Half-face respirator with P100/OV cartridges. Rationale: H332 (Harmful if inhaled) and H335 (Respiratory irritation) necessitate containment.[1] |
| Body | Lab Coat + Tyvek® Sleeves | Material: 100% Cotton or Nomex (Fire resistant) lab coat.[1][2] Add-on: Disposable Tyvek sleeves are required during weighing to bridge the gap between glove cuff and lab coat, preventing wrist exposure.[1][2] |
Operational Handling Protocol
Phase 1: Pre-Operational Prep[2]
-
Static Mitigation: Fluorinated powders are prone to high static charge.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "powder fly" during transfer.[1]
-
Acidity Check: Verify the availability of saturated sodium bicarbonate (
) solution for immediate neutralization of spills.[1]
Phase 2: Weighing & Transfer (Critical Control Point)[1][2]
-
Location: Inside Fume Hood.
-
Vessel: Use glass or anti-static polypropylene weighing boats.[1] Avoid metal spatulas if possible to reduce static discharge; use PTFE-coated spatulas.[1]
-
Technique:
-
Place the receiving vessel (flask) inside the hood before opening the chemical container.[1]
-
Transfer powder slowly.[1] If the powder clings to the spatula (static), pause and use the ionizer.[1][2]
-
Immediately reseal the stock container. The trifluoroethyl group adds lipophilicity, but the acid moiety is hygroscopic; moisture uptake can alter stoichiometry.[2]
-
Phase 3: Solubilization & Reaction[2]
-
Solvent Selection: Soluble in DMSO, DMF, and Methanol.[1][2]
-
Exotherm Warning: When dissolving in basic buffers or adding bases (e.g.,
, ), expect a mild exotherm.[1][2] The sulfonyl group enhances the acidity of the benzoic acid ( ).[1] -
Addition Rate: Add base slowly to the solution of the acid, not the reverse, to control gas evolution (
) if using carbonate bases.[1][2]
Emergency Response & Decontamination
Exposure Response[1][4][5][6][7][8]
-
Eye Contact: IMMEDIATE ACTION REQUIRED. Flush with water for 15 minutes minimum , holding eyelids open.[1][2][3][4][5][6] Time is critical to prevent corneal opacity.[1] Seek medical attention immediately.
-
Skin Contact: Wash with non-abrasive soap and water.[1] Do not scrub (abrasion increases penetration).[1]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2]
Spill Cleanup (Solid)[1][2][3]
-
Isolate: Evacuate the immediate area (5-meter radius).
-
PPE Upgrade: Wear P100 respirator if outside a hood.
-
Neutralize: Cover the spill with soda ash or sodium bicarbonate powder to neutralize acidity.[1]
-
Collect: Sweep carefully (do not create dust) into a hazardous waste container.
-
Wash: Clean the surface with a 5% sodium bicarbonate solution, followed by water.[1]
Disposal & Waste Management
Waste Stream Classification: Halogenated Organic Acid. [1][2]
-
Do NOT mix with non-halogenated solvents (e.g., acetone, hexane) in the waste stream if incineration costs are separated by halogen content.[1][2]
-
Segregation: Keep separate from strong oxidizers and strong bases in the waste satellite area.[1]
-
Labeling: Clearly label as "Contains Fluorinated Organics" and "Corrosive Acid."
Process Visualization
The following diagram outlines the safe workflow, highlighting Critical Control Points (CCPs) where exposure risk is highest.
Figure 1: Operational workflow for handling this compound, emphasizing static control and exotherm management.
References
-
PubChem. (2025).[1] Compound Summary: this compound.[1][2] National Library of Medicine.[1] [Link][1][2]
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
